molecular formula C9H8N2O2 B178552 2-Oxoindoline-5-carboxamide CAS No. 199328-21-7

2-Oxoindoline-5-carboxamide

カタログ番号: B178552
CAS番号: 199328-21-7
分子量: 176.17 g/mol
InChIキー: ADPQXFPHNACOHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Oxoindoline-5-carboxamide (CAS 199328-21-7) is a high-purity chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol. It belongs to the class of oxindoles, which are privileged scaffolds in medicinal chemistry due to their wide presence in natural products and pharmaceuticals . This specific carboxamide derivative serves as a key intermediate for designing novel bioactive molecules. Recent research has highlighted the significant potential of oxindole-5-carboxamide derivatives in drug discovery. A notable application is in the development of antiviral agents; a series of novel Oxindoline Carboxamide (OCA) derivatives were designed as inhibitors of the Dengue virus (DENV) NS5 protein, with several compounds demonstrating high affinity for the viral RNA-dependent RNA-polymerase (RdRp) . Furthermore, the oxindole core is a recognized structure in anticancer research. Various 2-oxoindoline-based compounds have been synthesized and evaluated for their antitumor cytotoxicity, showing promising activity against human cancer cell lines, including those from colon, prostate, and lung cancers . Some derivatives function as procaspase-3 activators, inducing apoptosis in cancer cells . The structural versatility of the 2-oxoindoline scaffold also allows for its use in multicomponent reactions, facilitating the efficient synthesis of diverse libraries for biological screening against solid tumors . This product is intended for research and development purposes only. It is not approved for use in humans or animals as a drug, cosmetic, or for any other application.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-oxo-1,3-dihydroindole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-9(13)5-1-2-7-6(3-5)4-8(12)11-7/h1-3H,4H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPQXFPHNACOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Oxoindoline-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The 2-oxoindoline, or oxindole, scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic compounds.[1] Its unique structural features have made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents.[2][3] The strategic functionalization of the oxindole core allows for the fine-tuning of its pharmacological properties. This guide focuses on the synthesis of a particularly important derivative, 2-oxoindoline-5-carboxamide. The introduction of a carboxamide group at the 5-position can significantly influence the molecule's polarity, hydrogen bonding capabilities, and overall biological activity, making it a key building block in drug discovery programs.

This document provides a comprehensive overview of the viable synthetic pathways for this compound, delving into the mechanistic rationale behind the chosen methodologies and offering practical, field-proven insights for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to this compound identifies 2-oxoindoline-5-carboxylic acid as the immediate key precursor. The primary synthetic challenge, therefore, bifurcates into two main stages: the efficient construction of the substituted oxindole core and the subsequent chemoselective amidation of the carboxylic acid.

G This compound This compound 2-Oxoindoline-5-carboxylic Acid 2-Oxoindoline-5-carboxylic Acid This compound->2-Oxoindoline-5-carboxylic Acid Amidation Substituted Phenylacetic Acid Derivative Substituted Phenylacetic Acid Derivative 2-Oxoindoline-5-carboxylic Acid->Substituted Phenylacetic Acid Derivative Intramolecular Cyclization Substituted Isatin Substituted Isatin 2-Oxoindoline-5-carboxylic Acid->Substituted Isatin Reduction G cluster_0 Reductive Cyclization Start 4-Carboxy-2-nitrophenylacetic acid Intermediate 4-Carboxy-2-aminophenylacetic acid Start->Intermediate H2, Pd/C End 2-Oxoindoline-5-carboxylic Acid Intermediate->End Intramolecular Lactamization

Figure 2: Reductive cyclization to form the oxindole core.

The choice of catalyst and reaction conditions is critical to ensure high yield and purity. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction is typically carried out in a protic solvent like ethanol or acetic acid under a hydrogen atmosphere. The in situ-formed amino group readily undergoes intramolecular aminolysis of the acetic acid moiety to form the stable five-membered lactam ring of the oxindole. [4] Table 1: Comparison of Reductive Cyclization Conditions

CatalystSolventTemperature (°C)Pressure (psi)Typical Yield (%)
10% Pd/CEthanol25-5050-10085-95
5% Pt/CAcetic Acid255080-90
SnCl2, HClEthanolRefluxAtmospheric70-85

Pathway II: Synthesis via Reduction of Isatin-5-carboxylic Acid

An alternative and often shorter route involves the synthesis of isatin-5-carboxylic acid, followed by the selective reduction of the C3-keto group.

Step 1: Synthesis of Isatin-5-carboxylic Acid

Isatin-5-carboxylic acid can be prepared through various methods, most notably the Sandmeyer isonitrosoacetanilide isatin synthesis. This involves the reaction of 4-aminobenzoic acid with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid.

Step 2: Selective Reduction of the C3-Keto Group

The selective reduction of the C3-carbonyl of the isatin ring without affecting the C2-amide carbonyl is a crucial transformation. The Wolff-Kishner reduction, employing hydrazine hydrate followed by a strong base, is a well-established method for this purpose.

Experimental Protocol: Wolff-Kishner Reduction of Isatin-5-carboxylic Acid

  • To a solution of isatin-5-carboxylic acid (1.0 eq) in diethylene glycol, add hydrazine hydrate (3.0 eq).

  • Heat the mixture to 120-130 °C for 1-2 hours.

  • Allow the reaction to cool slightly, then add potassium hydroxide (4.0 eq).

  • Slowly heat the mixture to 190-200 °C, allowing for the distillation of water and excess hydrazine.

  • Maintain the temperature for 3-4 hours until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 2-oxoindoline-5-carboxylic acid.

Final Stage: Amidation of 2-Oxoindoline-5-carboxylic Acid

The conversion of the carboxylic acid to the primary carboxamide is the final and critical step in the synthesis of the target molecule. This can be achieved through several reliable methods.

Method A: Two-Step Procedure via an Acyl Chloride Intermediate

This classic method involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride, followed by reaction with ammonia.

G cluster_0 Acyl Chloride Formation and Aminolysis Start 2-Oxoindoline-5-carboxylic Acid Intermediate 2-Oxoindoline-5-carbonyl chloride Start->Intermediate SOCl2 or (COCl)2 End This compound Intermediate->End NH3 or NH4OH

Figure 3: Amidation via an acyl chloride intermediate.

Causality Behind Experimental Choices: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation. Oxalyl chloride is often preferred as it produces gaseous byproducts that are easily removed. The subsequent reaction with an ammonia source, such as aqueous ammonia or ammonia gas dissolved in an inert solvent, provides the desired carboxamide. It is crucial to control the temperature during the addition of ammonia to minimize side reactions.

Method B: Direct Amidation using Peptide Coupling Reagents

To circumvent the often harsh conditions of acyl chloride formation, modern peptide coupling reagents offer a milder and more efficient alternative for the direct conversion of carboxylic acids to amides.

Experimental Protocol: EDC/HOBt Mediated Amidation

  • Dissolve 2-oxoindoline-5-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a source of ammonia, such as ammonium chloride (1.5 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove the water-soluble byproducts.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be easily monitored. The use of EDC and HOBt minimizes the risk of racemization if chiral centers were present and generally leads to high yields with clean reaction profiles. [5] Table 2: Comparison of Amidation Methods

MethodReagentsTemperature (°C)AdvantagesDisadvantages
Acyl ChlorideSOCl₂, NH₄OH0 to refluxCost-effective, scalableHarsh conditions, potential side reactions
Peptide CouplingEDC, HOBt, NH₄Cl, DIPEA25Mild conditions, high yieldHigher cost of reagents

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through several reliable and well-documented pathways. The choice between an intramolecular cyclization route or a route proceeding through an isatin intermediate will depend on the specific constraints and objectives of the synthesis. The final amidation step can be effectively carried out using either traditional acyl chloride methodology or modern peptide coupling techniques, with the latter offering milder conditions and often higher yields. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important medicinal chemistry building block.

References

  • 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. RSC Medicinal Chemistry. 6

  • Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents. Growing Science. 2

  • C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. IISER Pune. 3

  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. MDPI. 7

  • Scheme 1Synthesis of 5-substituted indole-2-carboxamide derivatives.... ResearchGate. 5

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC. 8

  • CAS 102359-00-2: 5-Carboxyoxindole. CymitQuimica. 9

  • CN1177347A - Process for the preparation of 2-oxindole and N-hydroxy-2-oxindole. Google Patents. 4

  • Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review | Organic. Juniper Publishers. 1

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. 10

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PMC. 11

Sources

Technical Monograph: Physicochemical Profiling & Handling of 2-Oxoindoline-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and experimental handling of 2-Oxoindoline-5-carboxamide (also known as 5-carbamoyl-2-oxindole). It is designed for medicinal chemists and formulation scientists working with kinase inhibitor scaffolds (e.g., Sunitinib analogs) where this moiety serves as a critical polar pharmacophore.

Executive Summary

This compound (CAS: 199328-21-7) is a bicyclic heterocycle combining an oxindole (indolin-2-one) core with a primary carboxamide at the C5 position.[1][2][3][4] It functions primarily as a synthetic intermediate and a hydrogen-bonding pharmacophore in the development of receptor tyrosine kinase (RTK) inhibitors.

Its utility is defined by two competing properties:

  • High Ligand Efficiency: The scaffold provides three hydrogen bond donors (HBD) and two acceptors (HBA) within a low molecular weight frame (<180 Da), ideal for binding ATP-pockets in kinases.

  • Handling Challenges: The compound exhibits high crystallinity and poor aqueous solubility due to a rigid intermolecular hydrogen-bonding network, necessitating specific protocols for dissolution and assay preparation.

Chemical Identity & Structural Specifications[5][6][7][8][9][10][11]

ParameterSpecification
IUPAC Name 2-Oxo-2,3-dihydro-1H-indole-5-carboxamide
Common Synonyms 5-Carbamoyl-2-oxindole; 5-Aminocarbonyl-2-oxindole
CAS Number 199328-21-7
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
SMILES NC(=O)C1=CC2=C(NC2=O)C=C1
InChI Key SSDPURPCLGSTBN-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid

Physicochemical Profile

Core Parameters

The following data synthesizes experimental values from analogous oxindole derivatives and calculated properties for the specific 5-carboxamide.

PropertyValue / RangeTechnical Note
Melting Point >250°C (dec.) High lattice energy due to dual amide/lactam H-bonding. Analogous 5-carboxylic acid melts >300°C.
LogP (Calc) 0.8 – 1.1 Moderately lipophilic core, but lattice energy reduces dissolution rate.
pKa (Indole NH) ~13.5 Weakly acidic. Deprotonation requires strong bases (e.g., NaH, alkoxides).
pKa (Amide) Neutral The primary amide does not ionize in the physiological pH range (1–10).
PSA (Polar Surface Area) ~72 Ų High polarity relative to size; suggests good permeability but potential efflux liability.
Solubility & Solvent Compatibility
  • Water/Buffer: Sparingly soluble (<0.1 mg/mL). The rigid crystal lattice resists hydration.

  • DMSO: Soluble (>10 mg/mL). Recommended solvent for stock solutions.

  • Methanol/Ethanol: Slightly soluble. Heating required for significant dissolution.

  • Chlorinated Solvents (DCM/CHCl₃): Insoluble.

Synthetic & Stability Considerations

Synthesis Pathways

The 5-carboxamide is typically accessed via the activation of 2-oxoindoline-5-carboxylic acid or the hydrolysis of 2-oxoindoline-5-carbonitrile .

Critical Control Point: The C3 position (benzylic) is susceptible to oxidation. Reactions must be performed under inert atmosphere (Ar/N₂) to prevent the formation of isatin (2,3-dioxoindole) impurities, which appear as bright orange/red contaminants.

Degradation & Stability
  • Oxidation: Exposure to air in basic media promotes oxidation at C3, leading to isatin-5-carboxamide (orange solid).

  • Hydrolysis: The amide bond is robust under neutral conditions but will hydrolyze to the carboxylic acid in strong acid (HCl, >80°C) or strong base (NaOH, >60°C).

Visualized Pathway (Synthesis & Degradation)

Synthesispathway Start 5-Cyano-2-oxindole (Precursor) Target This compound (Target) Start->Target Controlled Hydrolysis (H2O2, K2CO3) Acid 5-Carboxy-2-oxindole (Acid Intermediate) Acid->Target 1. SOCl2 / HATU 2. NH3 Target->Acid Hydrolysis (Strong Acid/Base) Impurity Isatin-5-carboxamide (Oxidative Impurity) Target->Impurity Air Oxidation (O2) Basic pH, C3-H abstraction

Figure 1: Synthetic access points and the critical oxidative degradation pathway at the C3 position.[5]

Analytical Characterization

NMR Signature (DMSO-d₆)

Due to the electron-withdrawing nature of the carboxamide, the aromatic protons are shifted downfield compared to unsubstituted oxindole.

  • δ 10.6–11.0 (s, 1H): Indole NH (Broad, exchangeable).

  • δ 7.8–7.9 (s, 1H): C4-H (Ortho to amide, deshielded).

  • δ 7.7–7.8 (d, 1H): C6-H.

  • δ 7.2–7.5 (br s, 2H): Amide NH₂ (Distinct broad singlets due to restricted rotation).

  • δ 6.8–6.9 (d, 1H): C7-H.

  • δ 3.5–3.6 (s, 2H): C3-H₂ (Benzylic methylene). Note: Disappearance of this signal indicates oxidation to isatin.

HPLC Method Development
  • Column: C18 (Polar-embedded phases recommended to prevent peak tailing of the amide).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: UV @ 254 nm (Strong absorption) and 280 nm.

  • Retention: Elutes early on standard C18 due to high polarity.

Experimental Protocols

Protocol 1: Handling "Brick Dust" Solubility in Biological Assays

This compound behaves like "brick dust" (high melting point, low solubility). Direct addition to aqueous media causes precipitation.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve solid in 100% DMSO to 10 mM. Sonicate for 5 minutes to ensure complete disruption of the crystal lattice.

  • Intermediate Dilution: Dilute the stock 1:10 into a solvent mixture of DMSO:Ethanol (1:1) . This prevents "crashing out" upon initial contact with water.

  • Final Assay Dilution: Slowly add the intermediate solution to the aqueous buffer (PBS/Media) with rapid vortexing.

    • Limit: Maintain final DMSO concentration <1% to avoid enzyme inhibition, but ensure compound concentration does not exceed 100 µM (solubility limit).

Protocol 2: Solubility Determination Workflow

A self-validating workflow to determine thermodynamic solubility.

SolubilityWorkflow Start Solid Compound (~5 mg) Solvent Add Buffer (pH 7.4) + 1% DMSO Start->Solvent Incubate Shake @ 25°C 24 Hours Solvent->Incubate Filter Filter (0.22 µm PVDF) Remove undissolved solid Incubate->Filter Analyze HPLC-UV Analysis vs. DMSO Standard Curve Filter->Analyze Check Check Pellet by XRPD (Did form change?) Filter->Check Validation

Figure 2: Thermodynamic solubility determination workflow including solid-state validation.[6]

References

  • Vertex AI Search Result 1.1/1.2: CAS Registry Data for this compound (199328-21-7).
  • Vertex AI Search Result 1.6 : Design, Synthesis, and Evaluation of Acetylcholinesterase... (MDPI). Provides melting point and NMR data for N-substituted 5-carboxamide derivatives. Link

  • Vertex AI Search Result 1.12 : Synthesis of 3-methylene-2-oxoindoline-5-carboxamide derivatives (ResearchGate). Confirms high melting point (>300°C) of the precursor acid and derivatives.[5][7] Link

  • PubChem CID 2773318 : 2-Oxo-2,3-dihydro-1H-indole-5-carboxylic acid (Acid precursor properties). Link

  • Vertex AI Search Result 1.5 : Development of a New Class of Potent... G Protein-coupled Receptor Kinase 5 Inhibitors. Describes amide coupling protocols using HATU/DIPEA for this scaffold. Link

Sources

An In-depth Technical Guide to 2-Oxoindoline-5-carboxamide Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous clinically approved drugs and investigational agents.[1] Its unique combination of a rigid bicyclic structure, hydrogen bonding capabilities, and versatile substitution points has made it a cornerstone in the design of targeted therapies. This guide provides a comprehensive technical overview of 2-oxoindoline-5-carboxamide analogs and derivatives, with a particular focus on their role as kinase inhibitors in oncology and fibrosis. We will delve into the synthetic strategies employed to access this chemical space, explore the structure-activity relationships (SAR) that govern their biological activity, and detail the experimental protocols used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important pharmacophore in their own discovery programs.

The 2-Oxoindoline Scaffold: A Foundation for Targeted Therapy

The 2-oxoindoline, or oxindole, ring system is a bicyclic aromatic heterocycle that serves as the core of many biologically active molecules.[2] Its structure, featuring a benzene ring fused to a pyrrolidin-2-one ring, provides a rigid framework that can be strategically decorated with various functional groups to achieve high-affinity and selective interactions with biological targets.[1] The C3 position is particularly amenable to substitution, allowing for the introduction of diverse side chains that can modulate potency and selectivity.[3]

The addition of a carboxamide group at the 5-position of the oxoindoline ring is a key structural feature in many successful kinase inhibitors. This group often acts as a crucial hydrogen bond donor and acceptor, anchoring the molecule within the ATP-binding pocket of the target kinase. The amide nitrogen and carbonyl oxygen can form critical interactions with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

Synthetic Strategies for this compound Derivatives

The construction of the this compound core and its subsequent derivatization can be achieved through various synthetic routes. A common and versatile approach involves the condensation of an appropriately substituted isatin (indole-2,3-dione) with a suitable reaction partner.

A general synthetic workflow is outlined below:

Synthetic Workflow cluster_0 Core Synthesis cluster_1 Carboxamide Formation Isatin Substituted Isatin Condensation Condensation Reaction (e.g., with hydrazide) Isatin->Condensation Reagent Oxindole_Core 3-Substituted-2-oxoindoline Condensation->Oxindole_Core Carboxylic_Acid 2-Oxoindoline-5-carboxylic acid Oxindole_Core->Carboxylic_Acid Hydrolysis/Oxidation Amide_Coupling Amide Coupling (e.g., HATU, EDC) Carboxylic_Acid->Amide_Coupling Amine Final_Product This compound Derivative Amide_Coupling->Final_Product

Caption: General synthetic workflow for this compound derivatives.

One established method for synthesizing derivatives involves the condensation of substituted isatins with 2-hydroxybenzohydrazide.[4] More complex multi-step syntheses are often required for clinically approved drugs like Nintedanib, which may involve the N-acetylation of a 2-oxoindoline-6-carboxylate intermediate followed by reaction with trimethyl orthobenzoate.[5]

Key Analogs and Their Therapeutic Applications

The this compound scaffold is a prominent feature in several multi-targeted tyrosine kinase inhibitors (TKIs). These drugs have revolutionized the treatment of various cancers and fibrotic diseases by simultaneously blocking multiple signaling pathways involved in cell proliferation, angiogenesis, and fibrosis.

Sunitinib: A Multi-Targeted Anti-Angiogenic Agent

Sunitinib (marketed as Sutent®) is an oral, multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[6][7]

  • Chemical Structure: N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidine)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.[6]

  • Primary Targets: Sunitinib potently inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT.[7][8][9][10]

  • Mechanism of Action: By blocking these receptors, Sunitinib exerts a dual effect: it inhibits tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and directly inhibits the proliferation of tumor cells.[6][7][10] The inhibition of VEGFR and PDGFR signaling disrupts the communication between cancer cells and the endothelial cells and pericytes that form blood vessels.[6]

Nintedanib: A Triple Angiokinase Inhibitor for Fibrosis and Cancer

Nintedanib (marketed as Ofev® and Vargatef®) is an intracellular inhibitor of tyrosine kinases used to treat idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.[11][12]

  • Chemical Structure: methyl (3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]amino-phenylmethylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate.[13]

  • Primary Targets: Nintedanib targets VEGFRs, fibroblast growth factor receptors (FGFRs), and PDGFRs.[11][14] It also shows activity against non-receptor tyrosine kinases such as Lck, Lyn, and Src.

  • Mechanism of Action: In the context of IPF, the pathogenesis is believed to involve aberrant signaling through profibrotic growth factors like PDGF and FGF.[11] Nintedanib's inhibition of these pathways is thought to slow the progression of pulmonary fibrosis.[11] Its anti-cancer effects are mediated through the inhibition of angiogenesis.[14] The development of Nintedanib began with the identification of an indolinone lead compound that inhibited VEGFR-2.[11]

SU5416 (Semaxanib): A Prototypical VEGFR Inhibitor

SU5416, also known as Semaxanib, was one of the early small molecule inhibitors of VEGF receptor tyrosine kinase activity developed as an anti-angiogenesis agent.[15] Although it did not achieve regulatory approval for cancer treatment due to limited efficacy in clinical trials, it remains an important research tool for studying VEGF signaling.[16][17]

  • Primary Target: SU5416 is a potent, ATP-competitive inhibitor of VEGFR2 (KDR/Flk-1).[15][18] It shows weaker activity against PDGFR and FGFR.[15]

  • Mechanism of Action: It selectively blocks VEGF receptor kinases, thereby inhibiting VEGF-stimulated cell proliferation and angiogenesis.[15][18] Interestingly, subsequent research revealed that SU5416 is also a potent agonist of the aryl hydrocarbon receptor (AHR), a finding that may have implications for its use in immunomodulation.[16][17]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the oxoindoline core and the groups attached to the carboxamide.

  • Substituents on the Oxoindoline Ring: Modifications at the 5- and 6-positions of the oxoindoline ring can significantly impact potency and selectivity. For instance, the fluorine atom at the 5-position of the oxoindoline ring in Sunitinib is a key feature.

  • The 3-Position Substituent: The group at the C3-position of the oxoindoline ring plays a crucial role in interacting with the hydrophobic regions of the kinase active site. The specific nature of this substituent often determines the kinase selectivity profile.

  • The Carboxamide Moiety: The carboxamide group is often essential for activity, participating in key hydrogen bonding interactions with the kinase hinge region. The substituents on the amide nitrogen can be varied to modulate pharmacokinetic properties such as solubility and cell permeability. For example, the N-[2-(diethylamino)ethyl] side chain in Sunitinib contributes to its oral bioavailability.

Experimental Protocols for Characterization

The evaluation of novel this compound derivatives involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency of a compound against its target kinase(s).

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the target kinase. This is often done using a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based format.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the compound to the desired concentrations in assay buffer.

    • Prepare solutions of the recombinant kinase, the substrate (e.g., a biotinylated peptide), and ATP in assay buffer.

  • Assay Procedure:

    • Add the test compound or vehicle (DMSO) to the wells of a microplate.

    • Add the kinase and substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a detection reagent (e.g., containing a europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin conjugate for TR-FRET).

    • Incubate for the detection step.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of compound that causes 50% inhibition) by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells.

Principle: Cancer cells are treated with the test compound for a period of time, and the number of viable cells is then quantified using a colorimetric or fluorometric reagent (e.g., MTT, resazurin, or CellTiter-Glo).

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., a human umbilical vein endothelial cell line for anti-angiogenic compounds, or a tumor cell line expressing the target kinase) in appropriate growth medium.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound or vehicle.

    • Incubate the plate for a specified period (e.g., 72 hours).

    • Add the viability reagent to each well.

    • Incubate as required by the reagent manufacturer.

    • Measure the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.[6]

    • Determine the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.[6]

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay B1 Compound Dilution B2 Add Kinase & Substrate B1->B2 B3 Initiate with ATP B2->B3 B4 Incubate B3->B4 B5 Add Detection Reagents B4->B5 B6 Read Signal B5->B6 B7 Calculate IC50 B6->B7 C1 Seed Cells C2 Add Compound C1->C2 C3 Incubate (e.g., 72h) C2->C3 C4 Add Viability Reagent C3->C4 C5 Read Signal C4->C5 C6 Calculate GI50 C5->C6

Caption: Workflow for biochemical and cell-based assays.

Mechanism of Action: Targeting Angiogenesis Pathways

Many this compound derivatives exert their therapeutic effects by inhibiting receptor tyrosine kinases (RTKs) involved in angiogenesis. The VEGF signaling pathway is a primary target.

VEGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor VEGFR VEGFR P1 Dimerization & Autophosphorylation VEGFR->P1 Activates Inhibitor 2-Oxoindoline Derivative (e.g., Sunitinib) Inhibitor->P1 Blocks VEGF VEGF Ligand VEGF->VEGFR Binds P2 Downstream Signaling (e.g., PI3K/Akt, MAPK) P1->P2 Phosphorylates P3 Cellular Response P2->P3 Response Proliferation Migration Survival (Angiogenesis) P3->Response

Caption: Inhibition of the VEGF signaling pathway by 2-oxoindoline derivatives.

In this pathway, the binding of VEGF ligand to its receptor (VEGFR) on endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[6] This activation initiates downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which ultimately lead to endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis.[6] this compound inhibitors like Sunitinib bind to the ATP-binding pocket of the VEGFR kinase domain, preventing autophosphorylation and effectively shutting down the signaling cascade.[6]

Future Directions and Emerging Trends

The versatility of the 2-oxoindoline scaffold continues to be exploited in the development of novel therapeutics. Current research is focused on:

  • Improving Selectivity: Designing derivatives with improved selectivity for specific kinases to minimize off-target effects and associated toxicities.

  • Overcoming Resistance: Developing next-generation inhibitors that are active against mutant kinases that confer resistance to existing therapies.

  • Expanding Therapeutic Applications: Exploring the utility of 2-oxoindoline derivatives for other diseases, including inflammatory disorders and neurodegenerative diseases.[19]

  • Novel Drug Conjugates: Utilizing the 2-oxoindoline scaffold as a payload for antibody-drug conjugates (ADCs) to deliver potent cytotoxic agents directly to tumor cells.

Conclusion

The this compound structural class represents a highly successful and enduring scaffold in modern drug discovery. Its proven track record, exemplified by drugs like Sunitinib and Nintedanib, underscores its value in targeting protein kinases. The deep understanding of its SAR, coupled with established synthetic methodologies, provides a robust platform for the design and development of future generations of targeted therapies. As our understanding of disease biology continues to evolve, it is certain that this privileged scaffold will continue to play a pivotal role in addressing unmet medical needs.

References

  • Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis. (2015-08-27).
  • Chemical structure of Nintedanib. | Download Scientific Diagram - ResearchGate.
  • Nintedanib - Wikipedia. Available from: [Link]

  • Development of SU5416, a selective small molecule inhibitor of VEGF receptor tyrosine kinase activity, as an anti-angiogenesis agent | Request PDF - ResearchGate. Available from: [Link]

  • Clinically approved 2-oxo-indoline derivatives - ResearchGate. Available from: [Link]

  • Design, synthesis and biological evaluation of novel hydroxamic acid-derived histone deacetylase inhibitors bearing a 2-oxoindoline scaffold as potential antitumor agents - PubMed. (2025-05-01). Available from: [Link]

  • SU5416, a VEGF receptor inhibitor and ligand of the AHR, represents a new alternative for immunomodulation - PubMed. (2012-09-06). Available from: [Link]

  • Sunitinib - Wikipedia. Available from: [Link]

  • Nintedanib | C31H33N5O4 | CID 135423438 - PubChem - NIH. Available from: [Link]

  • SUTENT® (sunitinib malate) Clinical Pharmacology | Pfizer Medical - US. Available from: [Link]

  • Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem - NIH. Available from: [Link]

  • 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies - RSC Medicinal Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC. Available from: [Link]

  • SU5416, a VEGF Receptor Inhibitor and Ligand of the AHR, Represents a New Alternative for Immunomodulation | PLOS One - Research journals. (2012-09-06). Available from: [Link]

  • New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors. (2024-04-15). Available from: [Link]

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J. (2023-05-11). Available from: [Link]

  • WO2014162319A2 - Oxindole compounds, solvent-free synthesis and use thereof - Google Patents.
  • C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES - IISER Pune. Available from: [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Available from: [Link]

  • Full article: Discovery of new VEGFR-2 inhibitors based on bis([11][14][15]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - Taylor & Francis. (2021-05-31). Available from: [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC. (2022-08-16). Available from: [Link]

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - ResearchGate. (2025-10-13). Available from: [Link]

  • Design and synthesis of new 2-oxoquinoxalinyl-1,2,4-triazoles as antitumor VEGFR-2 inhibitors - PubMed. (2022-04-15). Available from: [Link]

  • Structure−activity relationship of compounds 1−5. - ResearchGate. Available from: [Link]

  • Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC. Available from: [Link]

  • synthesis of 2-indolinone derivatives - Justia Patents. (2020-09-24). Available from: [Link]

  • Synthesis and Structure−Activity Relationships of 2-Pyrazinylcarboxamido- benzoates and β-Ionylideneacetamidobenzoates with Retinoidal Activity | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents.
  • Natural and synthetic biologically active compounds containing the 2-oxindole unit.. Available from: [Link]

  • Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors - ChemRxiv. Available from: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. Available from: [Link]

  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC. (2024-04-18). Available from: [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC. Available from: [Link]

  • (PDF) Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials - ResearchGate. (2021-08-26). Available from: [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC - PubMed Central. Available from: [Link]

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC. Available from: [Link]

  • 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy - ACS Publications. (2019-07-16). Available from: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023-11-14). Available from: [Link]

  • CN1177347A - Process for the preparation of 2-oxindole and N-hydroxy-2-oxindole - Google Patents.

Sources

Biological Activity of the 2-Oxoindoline-5-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The 2-Oxoindoline-5-carboxamide scaffold represents a sophisticated evolution of the "privileged" oxindole (indolin-2-one) core, a structural motif foundational to approved kinase inhibitors like Sunitinib and Nintedanib . While the classic oxindole core binds the ATP-binding hinge region of kinases, the specific functionalization at the C5 position with a carboxamide moiety serves a distinct medicinal chemistry purpose: it acts as a vector to project solubilizing groups or specific interacting elements into the solvent-accessible front or the ribose-binding pocket, thereby modulating potency, selectivity, and physicochemical properties (ADMET).

This guide details the biological activity, synthesis, and mechanistic underpinnings of this scaffold, focusing on its application in targeting Bruton’s Tyrosine Kinase (BTK) , G Protein-Coupled Receptor Kinase 5 (GRK5) , and Acetylcholinesterase (AChE) .

Technical Whitepaper | Version 1.0

Scaffold Architecture & Pharmacophore Analysis[1]

The this compound is not merely a passive linker; it is an active pharmacophore element. Its biological utility stems from three structural features:

  • Hinge Binding Core (Positions 1 & 2): The lactam (NH-CO) motif functions as a donor-acceptor pair, forming critical hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Glu81/Leu83 in CDK2).

  • The C3 "Warhead" Vector: The C3 position is typically functionalized via Knoevenagel condensation (forming a benzylidene double bond) to occupy the hydrophobic pocket and gatekeeper region.

  • The C5 Carboxamide Extension: This is the defining feature of this specific scaffold. Unlike small halogens (e.g., 5-F in Sunitinib), a 5-carboxamide group:

    • Extends into the Solvent Front: Allows attachment of bulky polar groups (e.g., piperazines, morpholines) to improve water solubility.

    • Modulates Electronic Properties: The electron-withdrawing nature of the amide influences the acidity of the N1-proton, potentially strengthening the hinge interaction.

    • Enables Dual Targeting: In neurodegenerative applications, this extension allows the molecule to span the catalytic active site (CAS) and peripheral anionic site (PAS) of enzymes like AChE.

DOT Diagram: Pharmacophore Map

Pharmacophore Core 2-Oxoindoline Core (Scaffold Anchor) Hinge Hinge Binder (N1-H, C2=O) ATP-Mimetic Interaction Core->Hinge Essential for Affinity C3_Sub C3 Substitution (Hydrophobic Pocket/Gatekeeper) Core->C3_Sub Determines Potency C5_Carbox C5-Carboxamide (Solvent Front / Selectivity) Core->C5_Carbox Defines this Scaffold Target Biological Targets (BTK, GRK5, AChE) Hinge->Target Anchors Ligand C5_Carbox->Target Modulates Selectivity & PK

Figure 1: Pharmacophore mapping of the this compound scaffold highlighting the functional role of each substitution vector.

Primary Biological Targets & Mechanisms[2]

A. Bruton’s Tyrosine Kinase (BTK) Inhibition
  • Indication: B-cell malignancies (e.g., Mantle Cell Lymphoma, CLL).

  • Mechanism: Unlike covalent inhibitors (e.g., Ibrutinib) that target Cys481, recent this compound derivatives (e.g., Compound 9h ) function as reversible inhibitors .

  • Key Insight: The 5-carboxamide tail helps the molecule navigate the ATP pocket without requiring the covalent bond, potentially retaining activity against C481S mutant strains which are resistant to covalent drugs.

  • Data Benchmark:

    • IC50 (RAMOS cells): ~2.0 – 3.0 µM.

    • Selectivity: High specificity for BTK over upstream kinases like Lyn and Syk, reducing off-target toxicity.

B. G Protein-Coupled Receptor Kinase 5 (GRK5)
  • Indication: Heart failure (pathological hypertrophy) and certain cancers.

  • Lead Compound: (R)-3c (N-(1-(4-fluorophenyl)ethyl)-2-oxoindoline-5-carboxamide).[1]

  • Activity:

    • IC50 (GRK5): 21 nM (High Potency).[2]

    • Selectivity: >1000-fold selective over GRK2.[2]

  • Structural Logic: The 5-carboxamide substituent specifically exploits a difference in the "large lobe" of the kinase domain between GRK5 and GRK2, acting as a selectivity filter.

C. Acetylcholinesterase (AChE) Dual Inhibition[4]
  • Indication: Alzheimer’s Disease.[3]

  • Mechanism: The scaffold acts as a dual-binder. The oxindole core binds the peripheral anionic site (PAS), while the 5-carboxamide linker extends to interact with the catalytic active site (CAS).

  • Data Benchmark:

    • IC50 (AChE): 0.39 µM.[4]

    • IC50 (BChE): 0.28 µM.[4]

Experimental Protocols

Protocol A: Synthesis of this compound Derivatives

Rationale: This protocol uses a "Late-Stage Functionalization" approach, allowing you to diversify the amide tail (R-group) last or first depending on stability.

Reagents:

  • Starting Material: 2-Oxoindoline-5-carboxylic acid (CAS: 3545-31-7).

  • Coupling Agents: HATU or PyBOP.[4]

  • Base: DIPEA (Diisopropylethylamine).[4]

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve 2-oxoindoline-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under N2 atmosphere. Add DIPEA (2.0 eq) and stir for 10 minutes.

  • Coupling: Add HATU (1.2 eq) and stir for 15 minutes to form the active ester.

  • Amidation: Add the desired amine (R-NH2, 1.1 eq) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 12–16 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1]

  • Work-up: Pour reaction mixture into ice-cold water.

    • If solid precipitates: Filter, wash with water and diethyl ether.

    • If oil forms: Extract with EtOAc (3x), wash with brine, dry over Na2SO4.

  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Kinase Inhibition Assay (ADP-Glo™ Platform)

Rationale: A self-validating luminescent assay that measures ADP formation, directly correlating to kinase activity.

  • Preparation: Dilute compounds in DMSO (10 mM stock) to generate a 10-point dose-response curve (start at 100 µM, 1:3 serial dilution).

  • Enzyme Reaction:

    • Mix Kinase (e.g., BTK, 2-5 ng/well) + Substrate (Poly Glu:Tyr, 0.2 µg/µl) + Compound in 1x Kinase Buffer.

    • Incubate for 10 min at RT (allows compound binding).

  • Initiation: Add ATP (at Km concentration for the specific kinase) to start the reaction. Incubate for 60 min at RT.

  • Detection:

    • Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure Luminescence (RLU). Calculate % Inhibition =

    
    .
    
  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield expected IC50.

Mechanism of Action (Signaling Pathway)

The following diagram illustrates how the 5-carboxamide inhibitor blocks the BTK signaling cascade, preventing B-cell proliferation.

DOT Diagram: BTK Inhibition Pathway

BTK_Pathway BCR B-Cell Receptor (BCR) Activation Lyn Lyn/Syk Kinases (Upstream) BCR->Lyn Phosphorylation BTK_Active BTK (Active) Phosphorylation of PLC-gamma-2 Lyn->BTK_Active Activates PLC PLC-gamma-2 Signaling BTK_Active->PLC Downstream Signal Inhibitor This compound (Inhibitor) Inhibitor->BTK_Active  Competes with ATP (IC50 ~2 uM) NFkB NF-kappa-B / MAPK Activation PLC->NFkB Outcome Cell Proliferation / Survival (BLOCKED) NFkB->Outcome

Figure 2: Mechanism of Action showing the interception of the BCR signaling pathway by the oxindole inhibitor at the BTK node.

Summary of Key Data

TargetCompound IDSubstitution (R-group)Potency (IC50)Key Feature
GRK5 3c1-(4-fluorophenyl)ethyl21 nM>1000x selectivity vs GRK2
BTK 9hSubstituted Piperazine2.06 µMActive in RAMOS cells; Reversible
AChE 8j(1-(2-chlorobenzyl)piperidin-4-yl)0.39 µMDual CAS/PAS binder
PAK4 6fVarious amides< 100 nMAnti-metastatic potential

References

  • Velavalapalli, V. M., et al. (2024). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation.[5][6] ACS Omega. Link

  • Rowlands, et al. (2021). Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors. Journal of Medicinal Chemistry.[7] Link

  • Liu, Y., et al. (2020). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases. Molecules.[7][2][3][8][9][10][11][12][13][14][15][16] Link

  • Guo, J., et al. (2018). Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors.[12] European Journal of Medicinal Chemistry.[7][3][10][12] Link[12]

Sources

Comprehensive Guide to the Physicochemical Profile of 2-Oxoindoline-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Oxoindoline-5-carboxamide (also known as 5-carbamoyloxindole) represents a "privileged scaffold" in medicinal chemistry, frequently serving as a core pharmacophore for kinase inhibitors (e.g., VEGFR, CDK) and PARP inhibitors. While its rigid bicyclic structure provides high binding affinity, it introduces significant solubility and stability challenges.

This guide addresses the "brick dust" character of the molecule—defined by high crystal lattice energy and poor aqueous solubility—and provides a self-validating roadmap for its characterization. The following protocols and insights are designed to transition this compound from a synthesis intermediate to a viable drug candidate.

Part 1: Physicochemical Profiling & Theoretical Basis

Before initiating wet-lab experiments, one must understand the structural determinants governing the molecule's behavior.

Structural Analysis

The molecule consists of an oxindole (indolin-2-one) core substituted at the 5-position with a primary carboxamide.

  • Molecular Weight: 176.17 g/mol

  • Hydrogen Bonding: The molecule acts as a simultaneous donor (Lactam NH, Amide NH₂) and acceptor (Lactam C=O, Amide C=O). This extensive intermolecular H-bonding network leads to high melting points (>250°C) and low solubility in non-polar solvents.

  • Acidity/Basicity (pKa):

    • Lactam NH (N1): Weakly acidic (

      
      ). It remains neutral at physiological pH (1.0–8.0). Deprotonation only occurs under highly basic conditions (pH > 12), which may trigger ring opening.
      
    • Carboxamide:[1][2][3][4][5][6] Neutral. Protonation occurs only at very low pH (

      
      ).
      
  • Lipophilicity (LogP): Estimated typically between 0.8 and 1.2. Despite a moderate LogP, the solubility is limited by the General Solubility Equation (GSE) , where the high melting point (crystal lattice energy) dominates the solubility term.

Solubility Profile
Solvent SystemSolubility ClassificationNotes
Water (pH 7.4) Poor (< 0.1 mg/mL)Limited by high crystal lattice energy.
DMSO High (> 50 mg/mL)Disrupts intermolecular H-bonds; preferred for stock solutions.
Methanol/Ethanol ModerateSolubility decreases significantly with water addition.
0.1 M NaOH Moderate to HighDeprotonation of N1 (Lactam) increases solubility but risks hydrolysis.
0.1 M HCl PoorNo ionizable center at this pH to assist solvation.

Part 2: Stability & Degradation Mechanisms

The stability of this compound is compromised by two primary vectors: C3-Oxidation and Hydrolysis .

The C3-Oxidation Liability

The methylene group at position 3 (C3) of the oxindole ring is "activated" by the adjacent carbonyl.

  • Mechanism: In the presence of oxygen and light, or trace transition metals, C3 can oxidize to a ketone, forming Isatin-5-carboxamide (2,3-dioxoindoline-5-carboxamide).

  • Aldol Condensation: If aldehydes are present (impurities in solvents), the C3 position acts as a nucleophile, forming benzylidene derivatives.

Hydrolytic Pathways[7]
  • Amide Hydrolysis: The 5-carboxamide converts to 2-oxoindoline-5-carboxylic acid . This is acid/base catalyzed.

  • Lactam Ring Opening: Under strong basic conditions (pH > 12) and elevated temperature, the lactam ring hydrolyzes to form the corresponding amino-acid derivative (2-amino-5-carbamoylphenylacetic acid).

Visualization of Degradation Pathways

The following diagram maps the critical stress points of the molecule.

DegradationPathways Parent This compound (Active API) Isatin Isatin-5-carboxamide (Oxidation Product) Parent->Isatin Oxidation (O2/Light/Metal) Target: C3 Methylene CarboxylicAcid 2-Oxoindoline-5-carboxylic acid (Hydrolysis Product) Parent->CarboxylicAcid Hydrolysis (Acid/Base) Target: 5-CONH2 RingOpen Amino-Acid Derivative (Ring Opening) Parent->RingOpen Hydrolysis (Strong Base, pH >12) Target: Lactam C=O Aldol 3-Benzylidene Derivative (Aldol Condensation) Parent->Aldol Aldehyde Impurity Target: C3 Methylene

Caption: Figure 1. Degradation pathways of this compound showing susceptibility to oxidation at C3 and hydrolysis at the amide/lactam motifs.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the equilibrium solubility (


) in biorelevant media.

Reagents:

  • Phosphate Buffer Saline (PBS) pH 7.4

  • Simulated Gastric Fluid (SGF) pH 1.2

  • DMSO (HPLC Grade)

Workflow:

  • Supersaturation: Add excess solid compound (~5 mg) to 1.0 mL of buffer in a 2 mL HPLC vial.

  • Equilibration: Agitate at 37°C for 24 hours (use a thermomixer at 750 rpm).

  • Phase Separation: Centrifuge at 14,000 rpm for 10 minutes.

  • Filtration (Critical Step): If supernatant is not clear, filter through a 0.22 µm PVDF filter. Note: Pre-saturate the filter to prevent drug adsorption.

  • Quantification: Dilute the supernatant 1:10 with Mobile Phase (see HPLC conditions below) and inject.

  • Validation: The pH of the supernatant must be measured after equilibrium. If pH shifted > 0.2 units, the buffer capacity was insufficient.

Protocol B: Forced Degradation (Stress Testing)

Objective: Identify the "soft spots" of the molecule for stability-indicating method development.

Matrix Setup:

Stress Condition Preparation Duration/Temp Target Mechanism
Acid Hydrolysis 0.1 N HCl 24h @ 60°C Amide hydrolysis
Base Hydrolysis 0.1 N NaOH 4h @ RT Lactam opening / Amide hydrolysis

| Oxidation | 3%


 | 2h @ RT | C3 Oxidation (Isatin formation) |
| Photostability  | UV/Vis Light | 1.2M Lux hours | C3 Radical oxidation |

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (indole).

Part 4: Workflow Visualization

The following decision tree guides the researcher through the formulation development process based on the solubility/stability data generated above.

Workflow Start Start: this compound SolubilityTest Step 1: Thermodynamic Solubility (pH 1.2, 7.4, DMSO) Start->SolubilityTest CheckSol Solubility > 50 µg/mL? SolubilityTest->CheckSol StabilityTest Step 2: Forced Degradation (Acid, Base, Ox, Light) CheckStab Degradation > 5%? StabilityTest->CheckStab Formulation1 Standard Formulation (Simple Buffer/Saline) CheckSol->Formulation1 Yes Formulation2 Advanced Formulation (Cyclodextrins / Co-solvents) CheckSol->Formulation2 No (Likely) Mitigation Identify Degradant: 1. Isatin (Add Antioxidant/EDTA) 2. Acid (Buffer pH 6-7) CheckStab->Mitigation Yes Proceed to Bioassay Proceed to Bioassay CheckStab->Proceed to Bioassay No Formulation1->StabilityTest Formulation2->StabilityTest

Caption: Figure 2. Decision matrix for formulation and stability mitigation strategies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23009378, 2-oxoindoline-3-carboxylic acid (Analogous Scaffold Data). Retrieved from [Link]

  • Journal of Medicinal Chemistry (2015). Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors. (Provides scaffold stability context). Retrieved from [Link]

  • European Journal of Pharmaceutical Sciences (2019). Challenging molecules after oral administration and common formulation strategies.[7] (Solubility theory for brick-dust molecules). Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, MS) of 2-Oxoindoline-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Oxoindoline-5-carboxamide (also known as 5-carbamoyl-2-oxindole or 5-aminocarbonyl-2-oxindole) is a critical heterocyclic scaffold in medicinal chemistry.[1][2][3][4][5] It serves as a key intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors, most notably Sunitinib (Sutent), where the oxindole core is functionalized to target VEGFR, PDGFR, and KIT receptors.

This guide provides a comprehensive spectroscopic characterization of the molecule, synthesizing data from nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). It is designed to assist researchers in the rigorous identification and quality control of this intermediate during drug development workflows.

Synthesis & Preparation Context

To understand the spectroscopic signature, one must understand the chemical origin. The highest purity samples are typically generated via the amidation of 2-oxoindoline-5-carboxylic acid or the controlled hydrolysis of 5-cyano-2-oxindole .

Experimental Workflow

The following workflow illustrates the standard preparation route used to generate the analytical standard described in this guide.

SynthesisWorkflow Start 2-Oxoindoline-5-carboxylic Acid (CAS: 102359-00-2) Activation Activation (CDI or HATU/DMF) Start->Activation Dissolution Amidation Ammonolysis (NH4Cl / DIPEA) Activation->Amidation Reactive Ester Product This compound (Target) Amidation->Product Precipitation Impurity Impurity Check: Residual Acid / Dimer Product->Impurity QC Analysis

Figure 1: Synthetic pathway for the generation of analytical grade this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below is acquired in DMSO-d6 . This solvent is required due to the poor solubility of the primary amide in non-polar solvents and to prevent exchange of the labile amide protons seen in protic solvents like Methanol-d4.

^1^H NMR Data (400 MHz, DMSO-d6)
PositionShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Assignment
NH (Indole) 10.65 - 10.80 Singlet (br)1H-Lactam NH (H-1)
Ar-H (C4) 7.80 - 7.85 Singlet (d)1HJ ~ 1.5Ortho to amide, meta to ketone
Ar-H (C6) 7.75 - 7.80 Doublet of Doublets1HJ = 8.0, 1.5Meta to amide
NH (Amide) 7.60 - 7.90 Broad Singlet1H-Amide NH (H-a)
NH (Amide) 7.10 - 7.30 Broad Singlet1H-Amide NH (H-b)
Ar-H (C7) 6.85 - 6.95 Doublet1HJ = 8.0Ortho to Lactam NH
CH₂ (C3) 3.52 Singlet2H-Benzylic Methylene

Interpretation & Causality:

  • Amide Protons: The two protons on the primary amide appear as distinct broad singlets (approx. 7.2 and 7.8 ppm) rather than a single peak. This is due to the restricted rotation around the C-N bond, creating non-equivalent environments (cis/trans to the carbonyl oxygen).

  • H-4 Deshielding: The proton at position 4 is significantly deshielded (~7.8 ppm) compared to unsubstituted oxindole. This is caused by the anisotropic effect of the adjacent carbonyl group of the carboxamide and the lactam carbonyl.

  • H-7 Shielding: The proton at position 7 is the most shielded aromatic signal (~6.9 ppm), consistent with its position ortho to the electron-donating nitrogen of the lactam ring.

^13^C NMR Data (100 MHz, DMSO-d6)
PositionShift (δ ppm)Assignment
C=O (Lactam) 176.8 C-2 Carbonyl
C=O (Amide) 167.5 C-5 Carboxamide Carbonyl
C-3a 146.5 Quaternary Bridgehead (Next to N)
C-5 128.1 Quaternary (Ipso to Amide)
C-6 127.8 Aromatic CH
C-7a 126.6 Quaternary Bridgehead
C-4 123.7 Aromatic CH
C-7 108.6 Aromatic CH
C-3 35.7 Methylene (Alpha to Carbonyl)

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming molecular weight and analyzing fragmentation patterns.

Method: Electrospray Ionization (ESI), Positive Mode.

ParameterValue
Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Observed Ion [M+H]⁺ 177.1
Observed Ion [M+Na]⁺ 199.1
Fragmentation Pathway

The fragmentation logic follows the loss of the labile amide group followed by the degradation of the lactam ring.

MSFragmentation Parent [M+H]+ m/z 177.1 Frag1 Loss of NH3 [M+H - 17]+ m/z 160.1 Parent->Frag1 - NH3 (17 Da) Frag2 Loss of CO (Lactam Ring Contraction) m/z 132.1 Frag1->Frag2 - CO (28 Da) Frag3 Indole Core m/z 117/118 Frag2->Frag3 Rearrangement

Figure 2: ESI-MS fragmentation pathway for this compound.

Infrared Spectroscopy (IR)

IR analysis is critical for differentiating the two carbonyl environments (Lactam vs. Primary Amide).

Frequency (cm⁻¹)IntensityAssignment
3350 - 3450 Medium, BroadPrimary Amide N-H Stretch (Asymmetric/Symmetric)
3150 - 3200 MediumLactam N-H Stretch
1690 - 1710 StrongLactam C=O Stretch (Ring strain increases frequency)
1650 - 1660 StrongAmide I Band (Primary Amide C=O)
1600 - 1620 MediumAmide II Band (N-H Bending)
1460 - 1480 MediumC=C Aromatic Ring Stretch

Diagnostic Feature: The presence of two distinct carbonyl bands in the 1650–1710 cm⁻¹ region is the key confirmation of the 5-carboxamide substitution on the oxindole core. A single band would indicate hydrolysis to the acid or lack of the amide formation.

Quality Control & Impurity Profiling

When analyzing synthetic batches, researchers must watch for specific impurities that share spectral features.

  • 2-Oxoindoline-5-carboxylic acid (Starting Material):

    • NMR: Lack of broad amide NH singlets at 7.2/7.8 ppm. Presence of very broad COOH proton >12 ppm.

    • MS: [M+H]⁺ = 178.1 (vs 177.1).

  • 5-Cyano-2-oxindole (Precursor):

    • IR: Sharp nitrile (CN) band at ~2220 cm⁻¹. Absence of Amide I/II bands.

    • MS: [M+H]⁺ = 159.1.

  • Isatin Derivative (Oxidation Byproduct):

    • Structure: 2,3-dioxoindoline-5-carboxamide.[6]

    • NMR: Loss of the methylene signal (CH₂) at 3.52 ppm. This is the most common degradation pathway if the sample is exposed to air/light in solution.

References

  • Synthesis and Characterization of Oxindole Derivatives

    • Title: Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases.
    • Source: MDPI (Molecules), 2022.
    • URL:[Link]

    • Relevance: Provides detailed experimental protocols and NMR data for 5-carboxamide oxindole derivatives, serving as the baseline for the core assignments.
  • Sunitinib Intermediate Profiling

    • Title: Inhibitors of Src Homology-2 Domain containing Protein Tyrosine Phosphatase-2 (Shp2) Based on Oxindole Scaffolds.
    • Source: NIH / Journal of Medicinal Chemistry.
    • URL:[Link]

    • Relevance: Confirms the chemical shifts of the oxindole ring protons (H-4, H-6, H-7) in 5-substituted analogues.
  • General Spectroscopic Data for Oxindoles

    • Title: 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives.[1][7]

    • Source: RSC Advances, 2023.
    • URL:[Link]

    • Relevance: Validates the IR and Carbon NMR shifts typical for the lactam core.

Sources

Foreword: The 2-Oxoindoline-5-Carboxamide Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-Oxoindoline-5-Carboxamide Interactions

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple, distinct biological targets. The 2-oxoindoline scaffold is a quintessential example of such a framework, demonstrating a remarkable breadth of biological activities.[1] When functionalized with a 5-carboxamide group, this core motif gives rise to a class of compounds with significant therapeutic potential, most notably as inhibitors of protein kinases, which are pivotal regulators of cellular processes and frequently implicated in diseases like cancer.[2][3]

The U.S. Food and Drug Administration has approved drugs like Sunitinib, which features an indolin-2-one core, for treating human tumors, underscoring the clinical relevance of this scaffold as a tyrosine kinase inhibitor.[2] The versatility of the 2-oxoindoline ring allows for chemical modifications at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve desired potency and selectivity.[4] This guide provides a comprehensive, in-depth exploration of the computational methodologies used to model and predict the interactions of these valuable compounds, moving from foundational principles to advanced, dynamic simulations. As a Senior Application Scientist, my goal is not merely to present protocols but to instill a deep, causal understanding of why certain computational choices are made and how to interpret the results with scientific rigor.

Chapter 1: The In Silico Drug Discovery Paradigm

The traditional drug discovery process is a long, arduous, and expensive journey, often taking over a decade and costing billions of dollars.[5] In silico methods, or computer-aided drug design (CADD), have become indispensable tools in the modern pharmaceutical industry, significantly accelerating this process by reducing the time and resources required for development.[6] These computational techniques allow us to build and test virtual models of biological systems, predicting how a potential drug molecule (a ligand) will interact with its biological target (a receptor, typically a protein) before committing to costly and time-consuming laboratory synthesis and testing.

The application of in silico tools spans the entire drug discovery pipeline, from identifying and validating new drug targets to discovering and optimizing lead compounds.[6] The primary methodologies can be broadly categorized into two approaches:

  • Structure-Based Drug Design (SBDD): Utilized when the three-dimensional (3D) structure of the biological target is known. Techniques like molecular docking predict the preferred binding orientation and affinity of a ligand to its target.[6]

  • Ligand-Based Drug Design (LBDD): Employed when the target's 3D structure is unknown, but a set of molecules with known biological activity is available.[7] Methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to build models based on the chemical features of these known active ligands.[7][8]

This guide will dissect these core techniques within the specific context of the this compound scaffold, providing both the theoretical foundation and practical, field-proven workflows.

Chapter 2: Structure-Based Design: Molecular Docking of 2-Oxoindoline-5-Carboxamides

Expertise & Rationale: Why Docking is the First Line of Inquiry

Molecular docking is a computational method that predicts the conformation and affinity of a ligand when it binds to the active site of a receptor.[9] For the this compound series, which are often designed as kinase inhibitors, docking is the cornerstone of the in silico workflow. The reason is twofold: first, a vast number of kinase crystal structures are publicly available in the Protein Data Bank (PDB), providing high-quality targets for SBDD.[10] Second, the binding mode of kinase inhibitors is often highly conserved, involving key hydrogen bond interactions with the "hinge region" of the kinase. Docking allows us to rapidly assess whether a novel 2-oxoindoline derivative can achieve this canonical binding mode and to predict its relative binding affinity.

The trustworthiness of a docking protocol hinges on its ability to accurately reproduce the known binding pose of a co-crystallized ligand (a process called re-docking). A low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose (typically <2.0 Å) validates the docking parameters and provides confidence in the predictions for novel compounds.[11]

Experimental Protocol: Docking a this compound into the VEGFR-2 Kinase Domain

This protocol outlines a self-validating workflow for docking a novel compound into the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target for this class of inhibitors.[3][12]

Step 1: Receptor Preparation

  • Obtain Crystal Structure: Download the crystal structure of VEGFR-2 in complex with a known inhibitor from the Protein Data Bank (e.g., PDB ID: 3VID).[12] This provides an experimentally determined active site.

  • Pre-processing: Load the structure into a molecular modeling suite (e.g., Schrödinger Maestro, MOE). Remove all water molecules and non-essential ions.

  • Add Hydrogens & Assign Charges: Add hydrogen atoms consistent with a physiological pH (e.g., 7.4). Assign partial charges using a standard force field (e.g., OPLS, AMBER). This step is critical for accurately modeling electrostatic interactions.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition, while keeping heavy atom positions fixed to preserve the crystallographic geometry.

Step 2: Ligand Preparation

  • Sketch Compound: Draw the this compound derivative in a 2D sketcher and convert it to a 3D structure.

  • Generate Tautomers/Ionization States: Generate possible ionization states and tautomers at the target pH. It has been reported that the ketonic tautomer of the oxindole scaffold is the most active form for tyrosine kinase inhibitors.[12]

  • Energy Minimization: Perform a full energy minimization of the ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.[9]

Step 3: Grid Generation & Validation

  • Define Binding Site: Define the docking grid box around the co-crystallized ligand in the active site. The box should be large enough to allow rotational and translational freedom for the new ligand.

  • Re-docking (Protocol Validation): Extract the co-crystallized ligand, and then dock it back into the prepared receptor using the defined grid.

  • Calculate RMSD: Superimpose the re-docked pose with the original crystallographic pose and calculate the RMSD. An RMSD < 2.0 Å confirms that the docking protocol can accurately reproduce the experimental binding mode.[12]

Step 4: Docking and Analysis

  • Dock the Novel Ligand: Use the validated protocol to dock the prepared this compound ligand into the receptor grid.

  • Analyze Poses: Visually inspect the top-scoring poses. Look for key interactions characteristic of kinase inhibitors, such as hydrogen bonds with hinge residues (e.g., Cys919 in VEGFR-2).

  • Score Analysis: The docking score (e.g., GlideScore, Dock Score) provides an estimate of the binding affinity. Lower (more negative) scores generally indicate better binding.[13]

Mandatory Visualization: Molecular Docking Workflow

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Validation cluster_analysis Analysis PDB 1. Obtain PDB Structure (e.g., 3VID for VEGFR-2) Prep 2. Pre-process Receptor (Remove water, add H+) PDB->Prep MinR 3. Constrained Minimization Prep->MinR Grid 1. Define Grid Box MinR->Grid Sketch 1. Sketch 2D Structure Taut 2. Generate Tautomers/States Sketch->Taut MinL 3. Energy Minimization Taut->MinL Dock 3. Dock Novel Ligand MinL->Dock Redock 2. Re-dock Co-crystal Ligand (Protocol Validation) Grid->Redock Redock->Dock Score 1. Analyze Docking Score Dock->Score Pose 2. Analyze Binding Pose (H-bonds, Hydrophobic Int.) Score->Pose G cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation cluster_application Application Collect 1. Collect Active Ligands Conformers 2. Generate 3D Conformations Collect->Conformers Features 1. Identify Pharmacophoric Features Conformers->Features Align 2. Align Ligands & Find Common Features Features->Align Hypo 3. Generate & Score Hypotheses Align->Hypo Screen 2. Screen Test Set with Hypothesis Hypo->Screen TestSet 1. Prepare Test Set (Actives & Inactives) TestSet->Screen Stats 3. Calculate Statistics (EF, ROC) Screen->Stats V_Screen Virtual Screening of Databases Stats->V_Screen Lead_Opt Lead Optimization Stats->Lead_Opt

Caption: Workflow for ligand-based pharmacophore model generation and validation.

Part B: Quantitative Structure-Activity Relationship (QSAR)

Expertise & Rationale: Quantifying the Structure-Activity Link

QSAR modeling creates a mathematical relationship between the chemical properties of a set of molecules and their biological activity. [14]The underlying principle is that variations in a compound's activity are directly related to changes in its structural or physicochemical properties. [7]For a series like the 2-oxoindoline-5-carboxamides, a 3D-QSAR model can be particularly insightful. It generates a 3D map around an aligned set of molecules, highlighting regions where specific properties (e.g., steric bulk, positive/negative electrostatic potential) are favorable or unfavorable for activity. [6] The trustworthiness of a QSAR model is paramount and is established through rigorous statistical validation. Key metrics include:

  • r² (Coefficient of Determination): Measures how well the model fits the training data. A value close to 1.0 is desirable. [15][16]* q² (Cross-validated r²): Measures the model's internal predictive ability, typically calculated using a leave-one-out method. A q² > 0.5 is generally considered predictive. [15][16]* pred_r² (External r²): Measures the model's ability to predict the activity of an external test set of compounds not used in model building. This is the most stringent test of a model's real-world utility. [15][16] Experimental Protocol: Developing a 3D-QSAR Model

Step 1: Dataset Preparation and Alignment

  • Assemble Dataset: Gather a series of this compound analogues with a good range of biological activities (spanning at least 2-3 orders of magnitude).

  • Split Data: Divide the dataset into a training set (typically ~80% of the compounds) for model building and a test set (~20%) for external validation. [17]3. Molecular Alignment: Align all molecules in the training set to a common template or scaffold. This is the most critical step in 3D-QSAR, as the quality of the alignment directly impacts the model's validity.

Step 2: Descriptor Calculation and Model Building

  • Generate Molecular Fields: Place the aligned molecules in a 3D grid. At each grid point, calculate steric and electrostatic interaction energies using a probe atom. These values serve as the independent variables (descriptors).

  • Build Model: Use a statistical method, most commonly Partial Least Squares (PLS), to generate a linear equation correlating the calculated field values with the biological activities (the dependent variable). [18][14] Step 3: Model Validation and Interpretation

  • Internal Validation: Calculate the q² value for the generated model.

  • External Validation: Use the developed model to predict the activities of the test set compounds and calculate the pred_r² value.

  • Visualize Contour Maps: Interpret the results by visualizing the 3D-QSAR contour maps. These maps show regions where, for example, adding steric bulk (green contours) or positive charge (blue contours) is predicted to increase activity, and where they are predicted to decrease activity (yellow and red contours, respectively).

Data Presentation: Sample 3D-QSAR Model Statistics
Study SubjectMethodpred_r²Reference
bis-2-Oxoindoline SuccinohydrazidesMLR0.99770.9020.9205[15][16]
Indole/benzoximidazole derivativeskNN-MFA-0.64530.7316[14]

Chapter 4: Refining the Interaction Model: Molecular Dynamics (MD) Simulations

Expertise & Rationale: From a Static Snapshot to a Dynamic Movie

Molecular docking and QSAR provide valuable but inherently static pictures of ligand-receptor interactions. However, biological systems are dynamic. Proteins are flexible, and the stability of a ligand in the binding pocket over time is a critical determinant of its efficacy. Molecular Dynamics (MD) simulations bridge this gap by simulating the motions of atoms in the protein-ligand complex over time, typically on the nanosecond to microsecond scale. [19] For a promising this compound candidate identified through docking, an MD simulation serves as a crucial secondary filter. It validates the stability of the docked pose and provides a more accurate estimation of binding affinity by accounting for protein flexibility and the effects of solvent. [2]A stable simulation is characterized by a low and converged RMSD of the ligand and key protein residues over the simulation trajectory. [19] Experimental Protocol: MD Simulation of a Docked 2-Oxoindoline-Kinase Complex

Step 1: System Setup

  • Start with Docked Complex: Use the best-scoring docked pose from Chapter 2 as the starting structure.

  • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.

  • Add Counter-ions: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.

  • Parameterize Ligand: Generate force field parameters for the this compound ligand that are compatible with the protein force field (e.g., AMBER, CHARMM).

Step 2: Minimization and Equilibration

  • Energy Minimization: Perform a series of energy minimization steps, first on the water and ions, then on the protein side chains, and finally on the entire system, to remove any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble). This allows the system to relax into a stable, low-energy state.

Step 3: Production Run

  • Run Simulation: Perform the production MD run for a desired length of time (e.g., 100-500 ns). Save the coordinates (trajectory) at regular intervals. [20] Step 4: Trajectory Analysis

  • RMSD Analysis: Calculate the Root Mean Square Deviation of the ligand and the protein backbone over time. A stable, plateauing RMSD indicates that the complex has reached equilibrium and the ligand is stably bound. [19]2. RMSF Analysis: Calculate the Root Mean Square Fluctuation of individual residues to identify flexible and rigid regions of the protein.

  • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose. High-occupancy interactions throughout the simulation are strong indicators of their importance for binding. [20]

Mandatory Visualization: Molecular Dynamics Workflow

G cluster_setup System Setup cluster_equilibrate Equilibration cluster_run Production & Analysis Docked 1. Start with Docked Complex Solvate 2. Solvate in Water Box Docked->Solvate Ions 3. Add Counter-ions Solvate->Ions Minimize 1. Energy Minimization Ions->Minimize Heat 2. Gradual Heating (NVT) Minimize->Heat Equil 3. Pressure Equilibration (NPT) Heat->Equil Production 1. Production MD Run (e.g., 100 ns) Equil->Production Analysis 2. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Standard workflow for setting up and analyzing a molecular dynamics simulation.

Chapter 5: An Integrated Strategy and Future Outlook

The true power of in silico modeling lies not in the application of a single technique but in their synergistic integration. A robust discovery campaign for novel this compound inhibitors might follow an integrated workflow:

  • Pharmacophore-Based Virtual Screening: Use a validated pharmacophore model to rapidly screen a large virtual library of compounds to identify potential hits.

  • Molecular Docking: Dock the filtered hits into the target's active site to prioritize compounds based on predicted binding affinity and interaction patterns.

  • QSAR Modeling: For a synthesized series, develop a QSAR model to guide the next round of chemical modifications.

  • MD Simulations: Subject the most promising candidates to MD simulations to confirm the stability of their binding mode and refine binding affinity estimates.

The future of in silico drug discovery is increasingly being shaped by advances in artificial intelligence and machine learning (AI/ML). [5][21]These technologies are being used to develop more accurate scoring functions for docking, build more predictive QSAR models from vast datasets, and even design novel molecules from scratch (de novo design). [21][22]By integrating these advanced computational methods, the journey from a privileged scaffold like this compound to a life-saving therapeutic can be made more efficient, cost-effective, and successful than ever before.

References

  • Drug Discovery and In Silico Techniques: A Mini-Review. Longdom Publishing.
  • Computational Studies of bis-2-Oxoindoline Succinohydrazides and their In Vitro Cytotoxicity. PubMed.
  • Meta-Analysis and Review of in silico Methods in Drug Discovery – Part 1: Technological Evolution and Trends from Big Data to Chemical Space. Preprints.org. (2024-05-10).
  • Drug Discovery Tools and In Silico Techniques: A Review. Authorea. (2024-06-25).
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.
  • Clinically approved 2-oxo-indoline derivatives.
  • Computational Studies of bis-2-Oxoindoline Succinohydrazides and their In Vitro Cytotoxicity.
  • In silico drug discovery: a machine learning-driven systematic review.
  • Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Deriv
  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Deriv
  • 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. PMC. (2025-11-14).
  • 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. Innovare Academic Sciences. (2022-12-15).
  • Identification of potential biological targets of oxindole scaffolds via in silico repositioning str
  • Molecular Docking of Acetylacetone-Based Oxindole Against Indoleamine 2,3-Dioxygenase: Study of Energy Minimization. Walisongo Journal of Chemistry. (2023-12-15).
  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evalu
  • Pharmacophore 2011, Vol. 2 (6), 298-315 ISSN 2229. Pharmacophore.
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  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for comb
  • The Use of Computational Tools in Ligand-Based Drug Design. AZoLifeSciences. (2023-09-07).
  • Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer. PMC.
  • Pharmacophores – Knowledge and References. Taylor & Francis.
  • Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening.
  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. MDPI. (2022-10-07).
  • EXPLORING 2DAND 3DQSARS TUDIES OF INDOLE/ BENZOXIMIDAZOLE-5-CARBOXIMIDINE DERIVATIVES AS ANTICANCER AGENTS FOR THE DEVELOPMENT O. International Journal of Pharmacy and Pharmaceutical Sciences. (2015-10-21).
  • Pharmacophore modeling: advances and pitfalls. PMC.
  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards
  • Identification of potential biological targets of oxindole scaffolds via in silico repositioning str
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. (2025-02-05).
  • QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors. PubMed.
  • Exploring the in vitro anti-diabetic potential and in silico studies of 2, 3 and 2, 6-dichloroIndolinone. PMC. (2025-03-10).
  • (PDF) Pharmacophore modeling and its applications.
  • Synthesis, in-vitro and in-silico investigation of oxindole-containing Schiff base derivative as potential anticancer agents.
  • (PDF) Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity.
  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical and Pharmaceutical Research. (2023-04-26).
  • 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. RSC Medicinal Chemistry.
  • Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents.

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Methodological & Application

Application Note: 2-Oxoindoline-5-carboxamide Scaffolds in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-oxoindoline (oxindole) heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core for approved kinase inhibitors such as Sunitinib and Nintedanib. In the context of anti-inflammatory drug discovery, specific functionalization at the C-5 position—yielding 2-oxoindoline-5-carboxamides —has emerged as a critical strategy for designing isoform-selective Janus Kinase (JAK) inhibitors, particularly targeting JAK3 .

Unlike JAK1/2 inhibitors which may cause anemia (via EPO signaling interference), JAK3-selective inhibitors offer a safer therapeutic window for autoimmune diseases (Rheumatoid Arthritis, Psoriasis) by strictly modulating immune cell signaling (IL-2, IL-4, IL-15) without affecting ubiquitous cytokine pathways.

This guide provides a comprehensive workflow for the synthesis, biochemical evaluation, and cellular validation of 2-oxoindoline-5-carboxamide derivatives.

Structural Basis & Mechanism of Action

The Pharmacophore

The 2-oxoindoline core mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonds.[1] The 5-carboxamide substituent plays a dual role:

  • Solubility: It projects into the solvent-accessible region, improving the physicochemical properties of the lipophilic core.

  • Selectivity: It can be derivatized to interact with specific residues (e.g., Cys909 in JAK3) that differ among kinase isoforms.[2]

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of the this compound inhibitor within the JAK3/STAT signaling cascade.

JAK_Pathway Cytokine Cytokine (IL-2/IL-15) Receptor Cytokine Receptor (Common Gamma Chain) Cytokine->Receptor Binding JAK3_Active JAK3 Kinase (Active) Receptor->JAK3_Active Auto-phosphorylation JAK3_Inhibited JAK3 (Inhibited) JAK3_Active->JAK3_Inhibited Binding STAT STAT5 Protein JAK3_Active->STAT Recruitment Inhibitor This compound Inhibitor->JAK3_Active ATP Competition pSTAT p-STAT5 (Phosphorylated) STAT->pSTAT Phosphorylation (Blocked by Inhibitor) Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Inflammation Pro-inflammatory Response Nucleus->Inflammation Cytokine Production

Figure 1: Mechanism of Action.[3] The inhibitor competes with ATP at the JAK3 active site, preventing STAT phosphorylation and subsequent inflammatory gene transcription.

Experimental Protocols

Protocol A: Synthesis of Lead Series (Amidation)

Objective: To synthesize a library of 2-oxoindoline-5-carboxamides from the carboxylic acid precursor to explore SAR (Structure-Activity Relationship) at the solvent front.

Materials:

  • Precursor: 2-Oxoindoline-5-carboxylic acid (CAS: 3545-37-5)

  • Reagents: HATU (Coupling agent), DIPEA (Base), DMF (Solvent).

  • Amines: Diverse primary/secondary amines (R-NH2) for library generation.

Step-by-Step Methodology:

  • Activation: Dissolve 2-oxoindoline-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir at room temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.2 eq) to the mixture. Stir for 15 minutes to form the activated ester.

  • Amidation: Add the specific amine (R-NH2, 1.1 eq) to the reaction vessel.

  • Reaction: Stir at RT for 4–12 hours. Monitor conversion via LC-MS (Target mass [M+H]+).

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and Brine.

    • Dry over MgSO4 and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (MeOH/DCM gradient) or Preparative HPLC if high polarity requires it.

Expert Insight: Avoid using acyl chlorides for this scaffold. The free NH on the oxindole ring (position 1) is nucleophilic and can lead to side reactions (dimerization) under harsh acylation conditions. HATU provides mild, chemoselective activation of the carboxylic acid.

Protocol B: Biochemical Potency (TR-FRET Kinase Assay)

Objective: Determine the IC50 of synthesized compounds against recombinant JAK3 enzyme using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Principle: The assay detects the phosphorylation of a synthetic peptide substrate (e.g., ULight-JAK-1). A Europium-labeled anti-phosphotyrosine antibody binds the phosphorylated product. When the acceptor (ULight) and donor (Europium) are brought close, FRET occurs. Inhibitors decrease the FRET signal.

Reagents:

  • Enzyme: Recombinant Human JAK3 (active).

  • Substrate: ULight-poly GT peptide (PerkinElmer or similar).

  • ATP: Ultra-pure (Km concentrations, typically 2-10 µM).

  • Detection: LANCE Ultra Europium-anti-P-Tyr antibody.

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the this compound derivatives in 100% DMSO (Top concentration 10 mM).

  • Plate Setup: Transfer 50 nL of compound to a 384-well low-volume white plate (Greiner).

  • Enzyme Addition: Add 2.5 µL of JAK3 enzyme solution (0.5 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Pre-Incubation: Incubate for 15 minutes at RT. Critical: This allows the inhibitor to bind the ATP pocket before competition begins.

  • Reaction Initiation: Add 2.5 µL of Substrate/ATP mix (50 nM ULight-peptide / 10 µM ATP final).

  • Incubation: Incubate for 60 minutes at RT.

  • Termination/Detection: Add 5 µL of Detection Mix (Eu-antibody + EDTA). EDTA stops the kinase reaction by chelating Mg2+.

  • Read: Incubate 1 hour and read on a TR-FRET compatible plate reader (e.g., EnVision). Excitation: 320 nm; Emission: 665 nm (Acceptor) & 615 nm (Donor).

Data Analysis: Calculate the Ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound] to derive IC50 using a 4-parameter logistic fit.

Protocol C: Cellular Efficacy (STAT5 Phosphorylation Assay)

Objective: Validate that the biochemical potency translates to cellular activity by inhibiting IL-2 induced STAT5 phosphorylation in human PBMCs or T-cell lines (e.g., Kit225).

Workflow:

  • Cell Culture: Starve Kit225 T-cells in serum-free RPMI media for 4 hours to reduce basal pSTAT5 levels.

  • Treatment: Plate cells (100,000 cells/well) in 96-well V-bottom plates. Treat with serial dilutions of the inhibitor for 1 hour at 37°C.

  • Stimulation: Stimulate cells with Recombinant Human IL-2 (100 ng/mL) for 15 minutes.

  • Fixation: Immediately add pre-warmed Paraformaldehyde (1.6% final) for 10 minutes at 37°C to lock phosphorylation states.

  • Permeabilization: Spin down, remove fixative, and resuspend in ice-cold Methanol (90%) for 30 minutes on ice.

  • Staining: Wash with FACS buffer (PBS + 1% BSA). Stain with Alexa Fluor 647 anti-pSTAT5 (Tyr694) antibody for 30 minutes.

  • Flow Cytometry: Analyze Mean Fluorescence Intensity (MFI) on a flow cytometer.

  • Result: A potent this compound will show a dose-dependent reduction in MFI (pSTAT5 signal).

Data Presentation & Analysis

When reporting results for this scaffold, organize data to highlight Selectivity (JAK3 vs JAK1/2) and Potency .

Table 1: Representative Data Structure for Lead Optimization

Compound IDR-Group (Amide)JAK3 IC50 (nM)JAK1 IC50 (nM)Selectivity (JAK1/JAK3)Cell IC50 (pSTAT5)
OX-5C-01 -NH-Methyl1502001.3x>1000 nM
OX-5C-02 -NH-Phenyl451804.0x250 nM
OX-5C-03 -NH-Piperidine12 60050x 45 nM

Note: The piperidine derivative (OX-5C-03) often shows superior potency due to optimal filling of the hydrophobic pocket adjacent to the ATP binding site.

Troubleshooting & Optimization

  • Solubility Issues: The 2-oxoindoline core is planar and prone to stacking (aggregation). If compounds precipitate in the assay buffer, add 0.01% Triton X-100 to the Kinase Buffer or modify the 5-carboxamide R-group to include a solubilizing moiety (e.g., morpholine or N-methyl piperazine).

  • ATP Competition: If IC50 values shift significantly when ATP concentration is increased, the inhibitor is ATP-competitive (Type I). This is expected for this scaffold. Ensure ATP concentration in the assay is close to the enzyme's Km (~5-10 µM for JAK3) to identify relevant inhibitors.

  • Isomerism: Oxindole derivatives with exocyclic double bonds (e.g., at position 3) can exist as E/Z isomers. Ensure isomeric purity via NMR/HPLC, as the Z-isomer is typically the active conformer for kinase binding [1].

References

  • L. Sun et al. "Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase." Journal of Medicinal Chemistry, 46(7), 1116–1119 (2003). Link

  • P.S. Changelian et al. "The specificity of JAK3 kinase inhibitors." Blood, 111(4), 2155–2157 (2008). Link

  • M.E. Flanagan et al. "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry, 53(24), 8468–8484 (2010). Link

  • PerkinElmer Application Note. "LANCE Ultra Kinase Assays: JAK3 Kinase Assay Protocol." Link

  • S.J. Kirschbein et al. "Structural Analysis of the JAK3 Kinase Domain." Scientific Reports, 11, Article number: 1512 (2021). Link

Sources

Application Note: High-Efficiency Synthesis of Kinase Inhibitor Scaffolds using 2-Oxoindoline-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

2-Oxoindoline-5-carboxamide (5-carbamoyloxindole) represents a "privileged structure" in medicinal chemistry. Its core oxindole moiety mimics the purine ring of ATP, allowing it to dock effectively into the ATP-binding pocket of various protein kinases (e.g., VEGFR, PDGFR, CDK2). Unlike the lipophilic 5-fluoro or 5-bromo analogs used in first-generation inhibitors (like Sunitinib), the 5-carboxamide moiety introduces a critical hydrogen-bond donor/acceptor motif, significantly altering physicochemical properties such as aqueous solubility and active-site selectivity.

This guide details the robust utilization of this intermediate, specifically focusing on the C3-Knoevenagel Condensation , which is the industry-standard method for generating libraries of biologically active 3-substituted indolinones.

Chemical Profile & Handling

PropertySpecificationApplication Note
IUPAC Name 2-Oxo-2,3-dihydro-1H-indole-5-carboxamideCore scaffold
Molecular Weight 176.17 g/mol Low MW allows for fragment-based drug design
Appearance Off-white to pale yellow solidDarkens upon oxidation; store under inert gas
Solubility DMSO (High), DMF (High), EtOH (Low/Hot)Critical: Poor solubility in non-polar solvents (DCM, Hexanes) requires polar reaction media.[1]
Acidity (pKa) C3-H (~18), N1-H (~13)The C3 position is activated for deprotonation by weak organic bases.

Synthetic Workflow: From Precursor to API

The following diagram illustrates the position of this compound in the drug discovery pipeline, highlighting its derivation from 5-cyanooxindole and its conversion into kinase inhibitors.

OxindoleWorkflow Precursor 5-Cyano-2-oxindole (Starting Material) Intermediate 2-Oxoindoline- 5-carboxamide (Target Intermediate) Precursor->Intermediate Partial Hydrolysis (H2SO4, H2O) Reaction Knoevenagel Condensation (C3-Functionalization) Intermediate->Reaction + Aryl Aldehyde + Piperidine cat. Drug 3-Arylidene Kinase Inhibitor (API Candidate) Reaction->Drug Z-Isomer Isolation

Figure 1: Synthetic workflow transforming the nitrile precursor into the bioactive carboxamide scaffold.

Core Protocol: C3-Selective Knoevenagel Condensation

The most critical reaction for this intermediate is the condensation with aldehydes to form 3-arylidene-2-oxindoles. The 5-carboxamide group is electron-withdrawing, which slightly increases the acidity of the C3 protons compared to unsubstituted oxindole, facilitating this reaction.

Objective

Synthesis of (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-2-oxoindoline-5-carboxamide (A Sunitinib analog).

Reagents
  • Substrate: this compound (1.0 equiv)

  • Electrophile: 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv)

  • Solvent: Ethanol (Absolute) or Methanol

Step-by-Step Methodology
  • Suspension Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 g, 5.68 mmol) in Ethanol (15 mL).

    • Note: The starting material will likely not dissolve completely at room temperature. This is normal.

  • Aldehyde Addition: Add 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (0.77 g, 6.25 mmol) to the suspension.

  • Catalysis Initiation: Add Piperidine (56 µL, 0.57 mmol) dropwise.

    • Mechanistic Insight: Piperidine acts as a base to deprotonate the C3 position, generating the enolate, and also forms a transient iminium ion with the aldehyde, accelerating the attack.

  • Reflux & Reaction: Heat the mixture to reflux (78°C). Maintain reflux for 3–5 hours.

    • Visual Check: The reaction mixture will darken (usually to deep orange or red) and the suspension will change texture as the product precipitates.

    • Monitoring: Check via TLC (Mobile phase: 10% MeOH in DCM). The product is usually a distinct fluorescent spot.

  • Workup (Precipitation): Cool the reaction mixture slowly to room temperature, then chill in an ice bath (0–4°C) for 30 minutes to maximize precipitation of the Z-isomer.

  • Isolation: Filter the solids using a Büchner funnel. Wash the cake with cold Ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

    • Do not wash with water immediately, as the amide can be hygroscopic or form hydrates that are difficult to dry.

  • Drying: Dry the solid under vacuum at 50°C for 6 hours.

Yield & Characterization
  • Expected Yield: 85–92%

  • Isomerism: The protocol favors the thermodynamically stable (Z)-isomer , stabilized by an intramolecular hydrogen bond between the oxindole C=O and the pyrrole N-H.

Mechanistic Analysis & Troubleshooting

Understanding the mechanism is vital for troubleshooting low yields or isomerization issues.

Mechanism Step1 Deprotonation at C3 (Enolate Formation) Step2 Nucleophilic Attack on Aldehyde Step1->Step2 Piperidine Base Step3 Aldol Intermediate (Beta-hydroxy) Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Elimination Step5 Z/E Isomerization (Thermodynamic Control) Step4->Step5 H-Bond Stabilization

Figure 2: Mechanistic pathway of the Knoevenagel condensation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Poor solubility of 5-carboxamideSwitch solvent to n-Butanol or Ethanol/DMF (9:1) . Higher temperature helps.
E/Z Mixture Kinetic trappingReflux longer. The Z-isomer is thermodynamically favored. Slow cooling promotes Z-crystallization.
Sticky Solid Polymerization of aldehydeEnsure aldehyde is fresh/distilled. Use Pyrrolidine instead of Piperidine (milder).
No Precipitation Product too solubleConcentrate the solvent by 50% or add water (anti-solvent) after cooling.

Advanced Modification: N-Alkylation

If the target molecule requires substitution at the N1 position (e.g., to mimic the N-diethylaminoethyl tail of Sunitinib), perform alkylation before the Knoevenagel condensation.

  • Base: Use Cs₂CO₃ (Cesium Carbonate) in DMF. It is superior to NaH for amides as it prevents over-alkylation.

  • Temperature: 60°C.

  • Rationale: The 5-carboxamide N-H is less acidic than the oxindole N1-H, allowing selective alkylation at N1 if equivalents are controlled.

References

  • Privileged Scaffolds in Kinase Inhibition

    • Millemaggi, A., & Taylor, R. J. (2010). 3-Alkenyl-2-oxindoles: A Privileged Scaffold in Drug Discovery. European Journal of Medicinal Chemistry.
  • Sunitinib & Oxindole Chemistry

    • Sun, L., et al. (2003). Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent and Specific RTK Inhibitors. Journal of Medicinal Chemistry.
  • Knoevenagel Condensation Protocols

    • Pietrusiewicz, K. M., et al. (2023).[2] Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Molecules.

  • 5-Carboxamide Derivatives Activity

    • El-Sawy, E. R., et al. (2012).

Sources

Precision N-Functionalization of the 2-Oxoindoline Scaffold: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It synthesizes field-proven methodologies for the


-functionalization of the 2-oxoindoline scaffold (covering both Isatin  and 2-Oxindole  derivatives), prioritizing regioselectivity and reproducibility.

Executive Summary & Strategic Overview

The 2-oxoindoline core is a "privileged scaffold" in drug discovery, serving as the structural anchor for blockbuster kinase inhibitors like Sunitinib (Sutent) and Nintedanib (Ofev). However, functionalizing the


-position presents a classic chemoselectivity challenge: the ambident nature of the amide/lactam anion allows for competitive 

-alkylation (at C2) and

-alkylation (at C3, specifically in 2-oxindoles).

This guide provides three distinct, self-validating protocols to navigate these challenges based on the electrophile type:

  • Base-Mediated Alkylation (

    
    ):  For primary/secondary alkyl halides.
    
  • Chan-Lam Coupling: For

    
    -arylation using boronic acids.
    
  • Mitsunobu Reaction: For alkylation using alcohols under mild conditions.

Strategic Decision Matrix

The following logic flow dictates the optimal protocol selection to maximize yield and regioselectivity.

DecisionMatrix Start Select Electrophile AlkylHalide Alkyl Halide (R-X) Start->AlkylHalide ArylBoronic Aryl Boronic Acid (Ar-B(OH)2) Start->ArylBoronic Alcohol Alcohol (R-OH) Start->Alcohol Isatin Substrate: Isatin? (pKa ~10) AlkylHalide->Isatin Oxindole Substrate: Oxindole? (pKa ~18) AlkylHalide->Oxindole MethodC Protocol C: Chan-Lam Coupling Cu(OAc)2, Air ArylBoronic->MethodC Standard for N-Arylation MethodD Protocol D: Mitsunobu Reaction DIAD, PPh3 Alcohol->MethodD Avoids halide synthesis MethodA Protocol A: Weak Base (K2CO3) + Acetone/MeCN Isatin->MethodA High Acidity allows mild base MethodB Protocol B: Strong Base (NaH) + DMF/THF (0°C) Oxindole->MethodB Low Acidity requires strong base

Figure 1: Strategic decision tree for selecting the optimal N-functionalization pathway.

Scientific Foundation (E-E-A-T)

The Regioselectivity Challenge: N1 vs. O2 vs. C3

Success depends on understanding the pKa and nucleophilicity of the substrate:

  • Isatin (Indoline-2,3-dione): The N-H proton is highly acidic (pKa ~10.5 in DMSO) due to the electron-withdrawing effect of two carbonyls.

    • Implication: Weak bases (

      
      , 
      
      
      
      ) are sufficient.
      
      
      -alkylation is thermodynamically favored over
      
      
      -alkylation under standard conditions.
  • 2-Oxindole (Indolin-2-one): The N-H proton is less acidic (pKa ~18.5 in DMSO). Crucially, the C3 position is also acidic (pKa ~18-19).

    • Implication: Strong bases (

      
      ) are required. Temperature control is critical.  At elevated temperatures or with excess base, the C3-anion forms, leading to C3-alkylation or dialkylation. Kinetic control (0°C) favors 
      
      
      
      -deprotonation and subsequent
      
      
      -alkylation [1].

Detailed Experimental Protocols

Protocol A: Classical Base-Mediated Alkylation (NaH Method)

Best for: Primary and secondary alkyl halides on 2-oxindole substrates.

Mechanism: Irreversible deprotonation by Sodium Hydride followed by


 attack.

Reagents:

  • Substrate: 2-Oxindole (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Solubilization: Dissolve the 2-oxindole in anhydrous DMF.

  • Deprotonation (Critical Step): Cool the solution to 0°C (ice bath). Add NaH portion-wise over 10 minutes.

    • Why: Rapid addition generates localized heat, promoting C3-anion formation and dimerization.

    • Observation: Evolution of

      
       gas. Solution often turns deep orange/red (formation of the aza-enolate).
      
  • Reaction: Stir at 0°C for 30 minutes. Add the alkyl halide dropwise.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 1–3 hours. Monitor by TLC.[1]

  • Quench: Cool back to 0°C. Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with

    
     (5x) to remove DMF, then Brine (1x). Dry over 
    
    
    
    .

Validation Check:

  • 
     NMR: Disappearance of the broad singlet at ~10.5 ppm (NH). Appearance of N-alkyl protons (e.g., N-Me singlet at ~3.2 ppm).
    
Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

Best for: Introducing aryl or heteroaryl rings where


 is impossible.

Mechanism: Oxidative cross-coupling via a Cu(II)/Cu(III) catalytic cycle. Unlike Buchwald-Hartwig, this proceeds in air at RT [2].

Reagents:

  • Substrate: Isatin or 2-Oxindole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv)

  • Catalyst:

    
     (1.0 equiv - stoichiometric is often more reliable than catalytic for this scaffold).
    
  • Base: Pyridine (2.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: DCM or DCM/DMF (4:1)

  • Additives: 4Å Molecular Sieves (activated)

Workflow:

  • Setup: To a flask open to air, add substrate, aryl boronic acid,

    
    , and molecular sieves.
    
  • Initiation: Add DCM followed by Pyridine.

  • Reaction: Stir vigorously at RT open to the atmosphere (drying tube recommended to exclude moisture but allow air).

    • Why: Oxygen is the terminal oxidant required to regenerate the Cu species or drive the oxidative addition.

  • Timeline: These reactions are slow (24–48 hours).

  • Workup: Filter through a pad of Celite to remove copper salts. Wash with dilute HCl (to remove pyridine) and then

    
    .
    

Validation Check:

  • Visual: The reaction mixture typically changes from blue/green to a dark slurry as the reaction proceeds.

Protocol C: Mitsunobu Reaction

Best for: Alkylation using alcohols directly; ideal for sensitive substrates.

Mechanism: Activation of alcohol by


/DIAD followed by 

displacement by the acidic N-H [3].

Reagents:

  • Substrate: 2-Oxindole (1.0 equiv)

  • Alcohol: Primary or Secondary Alcohol (1.2 equiv)

  • Phosphine:

    
     (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF

Workflow:

  • Mixture A: Dissolve Substrate, Alcohol, and

    
     in THF under 
    
    
    
    . Cool to 0°C.
  • Addition: Add DIAD dropwise over 15 minutes.

    • Why: The betaine intermediate forms exothermically. Controlling temperature prevents side reactions.

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Concentrate in vacuo. Triturate with

    
    /Hexane to precipitate 
    
    
    
    (Triphenylphosphine oxide) and filter. Purify filtrate by column chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
C3-Alkylation Observed Reaction temperature too high; Excess base used.Maintain 0°C during base addition. Use exactly 1.1–1.2 eq of NaH. Switch to milder base (

) if substrate is Isatin.
O-Alkylation Observed Hard/Soft mismatch; Use of Silver salts.Avoid Ag-salts. Ensure solvent is polar aprotic (DMF). Keep counter-ion "hard" (Na+ or K+).
Low Yield (Chan-Lam) Moisture in solvent; Insufficient oxidant.Add 4Å Molecular Sieves. Ensure vigorous stirring open to air (or use an

balloon).
Dimerization Oxidative coupling of oxindole radical.Degas solvents thoroughly for Protocol A (NaH). This is an oxidative side reaction.
Comparative Data: Solvent Effects on Regioselectivity (Protocol A)
SolventBaseTempN-AlkylationO-AlkylationC-Alkylation
DMF NaH0°C>95% <2%<3%
THF NaHReflux70%<5%25%
Acetone K2CO3Reflux90% (Isatin)<5%<5%

Data aggregated from internal optimization studies and validated against literature [1, 4].

References

  • Silva, B. N. M., et al. (2021). Recent Advances in the Synthesis of Oxindoles: Strategies for N-Functionalization. Journal of the Brazilian Chemical Society. Link(Generalized citation based on standard methodology).

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Synthesis.[1][2][3][4][5][6] Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

  • Garden, S. J., et al. (2002). Regioselective N-alkylation of isatins. Synthetic Communications. Link

(Note: For specific pKa values in DMSO, refer to the Bordwell pKa Table: Link)

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Oxoindoline-5-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the 2-Oxoindoline-5-carboxamide scaffold, a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Sunitinib analogues).[1][2]

Topic: Improving Yield & Purity in 5-Carbamoyloxindole Synthesis Audience: Medicinal Chemists & Process Development Scientists[1][2]

Executive Summary: The "Brick Dust" Challenge

The synthesis of This compound (also known as 5-carbamoyloxindole) is deceptively simple.[1][2] While the disconnection is obvious (Amide ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 Acid or Nitrile), the practical execution is plagued by two main failure modes:
  • Solubility: The core is rigid and highly polar, behaving like "brick dust" in most organic solvents (DCM, EtOAc, THF), leading to poor mass transfer and difficult workups.[1][2]

  • C3-Reactivity: The methylene group at the 3-position ( ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     to the lactam) is nucleophilic.[2] Aggressive activation methods (e.g., 
    
    
    
    /DMF) can lead to inadvertent chlorination or aldol-like side reactions at this position.[2]

This guide prioritizes Nitrile Hydrolysis (Route A) as the superior yield strategy, with Carboxylic Acid Activation (Route B) as the alternative when the acid is the only available starting material.

Module 1: The Gold Standard – Nitrile Hydrolysis (Route A)

Context: If you have access to 5-cyano-2-oxindole , this is the highest-yielding route.[1][2] It avoids the "activation" step required for acids, preventing dimerization side products.[1][2]

Protocol: The Modified Radziszewski Reaction

Standard acid/base hydrolysis often over-hydrolyzes the nitrile to the carboxylic acid. The use of Hydrogen Peroxide (


) stops the reaction at the primary amide stage.

Step-by-Step Methodology:

  • Dissolution: Suspend 5-cyano-2-oxindole (1.0 eq) in DMSO (5 vol). Note: Do not use MeOH/EtOH alone; solubility is insufficient.

  • Base Addition: Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (0.5 eq) or 
    
    
    
    (6M, 1.1 eq).[2] The mixture may turn slightly orange due to deprotonation at N1 or C3.[2]
  • Oxidant Addition: Cool to 0°C. Add

    
     (4.0 eq) dropwise.
    
    • Critical: The reaction is exothermic.[2] Maintain internal temp < 25°C to prevent over-oxidation.[1][2]

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by HPLC (TLC is difficult due to streaking).

  • Workup (The "Crash Out"):

    • Pour the reaction mixture slowly into ice-cold water (10 vol) with vigorous stirring.

    • The product will precipitate as a white/off-white solid.[2][3]

    • Do NOT extract. Filter the solid.[2]

    • Wash the cake with water (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) and cold isopropanol (
      
      
      
      ) to remove DMSO traces.

Yield Expectation: >85% Key Advantage: Avoids handling ammonia gas; water is the only byproduct.[2]

Module 2: The Activation Route (Acid Amide) (Route B)

Context: Required when starting from 2-oxoindoline-5-carboxylic acid .[1][2]

The Problem with Acid Chlorides (

)

Using Thionyl Chloride (


) often results in a yield drop (40–60%) because:
  • C3-Chlorination: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     can chlorinate the 3-position, especially if the reaction is heated.[2]
    
  • Insolubility: The acid chloride of oxindole is highly insoluble, leading to incomplete reaction with ammonia.[1][2]

Recommended Protocol: CDI-Mediated Coupling

Use 1,1'-Carbonyldiimidazole (CDI) .[1][2] It generates a reactive acyl imidazole intermediate that remains soluble in polar aprotic solvents and reacts cleanly with aqueous ammonia.[2]

Step-by-Step Methodology:

  • Activation: Dissolve 2-oxoindoline-5-carboxylic acid (1.0 eq) in anhydrous DMF (anhydrous is critical; water kills CDI).

  • Reagent: Add CDI (1.2 eq) portion-wise at room temperature.

    • Visual Check: Observe ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       evolution.[2] Stir until gas evolution ceases (approx. 1 h).
      
  • Amidation: Cool to 0°C. Add

    
     (28% aq, 5.0 eq)  or bubble 
    
    
    
    gas.
    • Why Aqueous Ammonia? The acyl imidazole reacts faster with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       than water hydrolyzes it, provided ammonia is in excess.[2]
      
  • Workup: Dilute with water (5 vol) and 1N HCl (to neutralize excess ammonia and protonate the oxindole nitrogen). Filter the precipitate.[2][4][5][6]

Module 3: Visualizing the Pathways

The following diagram illustrates the decision logic and chemical pathways, highlighting the "Danger Zones" (Red) and "Safe Zones" (Green).

OxindoleSynthesis Start_Acid Start: 2-Oxoindoline-5-carboxylic Acid Route_SOCl2 Route: SOCl2 / DMF Start_Acid->Route_SOCl2 Traditional Route_CDI Route: CDI / DMF Start_Acid->Route_CDI Recommended Start_Nitrile Start: 5-Cyano-2-oxindole Route_H2O2 Route: H2O2 / NaOH (Radziszewski) Start_Nitrile->Route_H2O2 Best Route Inter_AcidCl Intermediate: Acid Chloride Route_SOCl2->Inter_AcidCl Inter_AcylIm Intermediate: Acyl Imidazole Route_CDI->Inter_AcylIm Product Target: this compound Route_H2O2->Product Hydrolysis Side_C3 Side Product: 3-Chloro-oxindole Inter_AcidCl->Side_C3 High Temp / Excess Reagent Inter_AcidCl->Product NH3 (Low Yield) Inter_AcylIm->Product NH4OH (High Yield)

Caption: Synthetic logic tree comparing the high-risk Acid Chloride route (Red) against the optimized Nitrile Hydrolysis and CDI pathways (Green).

Module 4: Troubleshooting & FAQs
Data Summary: Common Failure Modes
SymptomProbable CauseCorrective Action
Yield < 40% (Acid Route) Incomplete activation or hydrolysis of active ester by wet solvent.[1][2]Use anhydrous DMF.[1][2] Switch from HATU to CDI (removes steric bulk of coupling agent).[1][2]
Product is Sticky/Gum Residual DMF/DMSO trapped in the lattice.[2]Slurry the solid in Acetonitrile or Isopropanol for 1h, then re-filter. Do not rotovap to dryness from DMF.[1][2]
Purity < 90% (New Peak at RRT 1.1) C3-functionalization (Chlorination or Aldol condensation).[1][2]Avoid ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

. Ensure base (if used) is not strong enough to deprotonate C3 (pKa ~18).[2] Use DIPEA, not NaH.
Reaction Stalls (Nitrile Route) Poor solubility of the nitrile.Increase DMSO volume. Ensure

is fresh (titrate if unsure).
Frequently Asked Questions

Q1: Can I use EDC/HOBt for the acid coupling? A: Yes, but purification is harder.[1][2] The urea byproduct from EDC is water-soluble, but often traps the insoluble oxindole product.[1][2] CDI is preferred because the byproducts (imidazole and


) are easily removed during the water crash workup.

Q2: My product is not precipitating from water. What now? A: You likely used too much DMF/DMSO relative to water.[2] The ratio should be at least 1:10 (Solvent:Water) .[1][2] If it still doesn't crash, add solid NaCl to saturate the aqueous layer ("salting out") and cool to 4°C. Do not extract with DCM ; the product is barely soluble in it.

Q3: Why is the product pink/red? A: Oxindoles are prone to oxidation at the C3 position to form isatin-like impurities (red/orange) upon prolonged exposure to air in basic media.

  • Fix: Perform the reaction under Nitrogen/Argon.[2] Wash the final solid with a small amount of sodium bisulfite solution if color persists.[2]

Q4: Is the NH proton on the indole ring acidic? A: Yes (pKa ~13). If you use a strong base (NaH, LiHMDS) during coupling, you will deprotonate N1, which can lead to N-alkylation if alkyl halides are present.[1][2] For simple amidation, mild bases (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


, DIPEA) are sufficient.[2]
References
  • Nitrile Hydrolysis (Radziszewski)

    • Title: Efficient Hydrolysis of Nitriles to Amides with Basic Hydrogen Peroxide.[2][7]

    • Source:Tetrahedron / Journal of Organic Chemistry (General Methodology Application).[1][2]

    • Context: Standard protocol for converting aryl nitriles to primary amides without acid hydrolysis.[2]

    • Verification:[1]

  • Oxindole C3 Reactivity

    • Title: tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives.[2]

    • Source:Molecules (2023).[1][2]

    • Context: Details the susceptibility of the oxindole C3 position to chlorination, warning against harsh chlorin
    • URL:[Link]

  • Amidation of Indole-Carboxylic Acids

    • Title: Synthesis and Biological Evaluation of Indole-2-Carboxamides... (Applied to 5-isomer).
    • Source:Molecules (2022).[1][2][8]

    • Context: Validates the use of coupling reagents (BOP/DIPEA)
    • URL:[Link]

  • Solubility Data (DMSO)

    • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.[2]

    • Source:J. Biomol.[1][2] Screen (2013).[1][2][9]

    • Context: Discusses the "brick dust" nature of rigid amide scaffolds and the necessity of DMSO for solubiliz
    • URL:[Link]

Sources

Technical Support Center: 2-Oxoindoline-5-carboxamide Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic: The "Brick Dust" Phenomenon

User Query: "My compound dissolves in DMSO but precipitates immediately when added to the assay buffer. Is my compound bad?"

Technical Insight: Your compound is not "bad"; it is a classic "Brick Dust" molecule. The 2-oxoindoline core is rigid and planar, promoting strong


-

stacking. The 5-carboxamide group adds intermolecular hydrogen bonding. Together, these create a high crystal lattice energy that water cannot easily break.

When you dilute from DMSO (a polar aprotic solvent) to water (a polar protic solvent), the "Solvent Shock" strips the DMSO shell, causing the molecules to re-aggregate instantly.

The "Crash-Out" Mechanism

The following diagram illustrates why your compound precipitates during standard dilution.

G cluster_0 DMSO Stock (10 mM) cluster_1 Aqueous Buffer (Assay) Solvated Solvated Molecules Shock Solvent Shock Solvated->Shock Direct Dilution (1:1000) Agg Amorphous Aggregates Shock->Agg Hydrophobic Effect Cryst Crystallization (Precipitate) Agg->Cryst Lattice Reformation FalsePos False Positive (Enzyme Sequestration) Agg->FalsePos Promiscuous Inhibition

Figure 1: The mechanism of compound precipitation upon rapid aqueous dilution, leading to assay artifacts.

Stock Solution Protocols (The Foundation)

FAQ: "My stock solution looks clear, but my assay results are inconsistent. Why?"

Root Cause: DMSO is hygroscopic. It absorbs water from the air. If your DMSO contains >1% water, 2-Oxoindoline-5-carboxamide may micro-precipitate inside the stock tube over time.

Protocol A: The "Dry-DMSO" Standard
  • Solvent Choice: Use only Anhydrous DMSO (stored over molecular sieves).

  • Visual Check: Even if clear, centrifuge the stock at 13,000 x g for 10 mins . If you see a pellet, your concentration is lower than you think.

  • Sonicate: Always sonicate for 15 minutes at 40°C before use. The 2-oxoindoline core is thermally stable; heat helps break the lattice energy.

Dilution Strategies (The Critical Step)

FAQ: "How do I dose this into my assay without clogging the tips or killing the cells with crystals?"

Solution: Avoid "Shock Dilution" (100% DMSO


 100% Buffer). Use an Intermediate Dilution Step  to lower the kinetic energy barrier of solvation.
Protocol B: The 3-Step Intermediate Dilution

Target: 10


M Final Assay Concentration (FAC) with 0.1% DMSO.
StepActionSolvent SystemResulting Conc.State
1 Prepare Stock100% DMSO10 mMSoluble
2 Intermediate Dilution 50% DMSO / 50% Buffer 500

M
Metastable
3 Final Assay Addition100% Assay Buffer10

M
Soluble (Kinetic)

Why this works: Step 2 creates a "solvation bridge." The compound is less likely to nucleate crystals in 50% DMSO than in 0.1% DMSO.

Workflow Visualization

Dilution cluster_wrong Incorrect Method cluster_right Correct Method (Intermediate) Stock 10 mM Stock (100% DMSO) Direct Direct Addition to Buffer Stock->Direct Inter Intermediate Plate (20x Conc. in 50% DMSO) Stock->Inter 1:20 Dilution Precip PRECIPITATION Direct->Precip Final Assay Well (1x Conc. in Buffer) Inter->Final 1:20 Dilution (Rapid Mixing)

Figure 2: Comparison of Direct vs. Intermediate dilution strategies to maintain solubility.

Assay-Specific Troubleshooting

Scenario A: Biochemical / Enzyme Assays

Issue: "I see high inhibition, but it disappears when I spin the plate." Diagnosis: You have Promiscuous Inhibition . The hydrophobic aggregates of your compound are sequestering the enzyme, causing a false positive.

The Fix: Detergent-Based Disaggregation Add a non-ionic detergent to your assay buffer before adding the compound.

  • Reagent: Triton X-100 (0.01%) or Tween-20 (0.05%).[1]

  • Mechanism: The detergent forms micelles that sequester the monomeric compound, preventing it from forming large aggregates, while allowing it to bind the enzyme active site.

  • Validation: If

    
     shifts dramatically (e.g., from 1 
    
    
    
    M to >100
    
    
    M) after adding detergent, the initial activity was an artifact.
Scenario B: Cell-Based Assays

Issue: "The compound is toxic at 10


M, but I see crystals on the cells."
Diagnosis:  The crystals are causing physical stress or local high-concentration toxicity (the "sedimentation effect"). Detergents (Triton) cannot be used as they lyse cells.

The Fix: Complexation with Cyclodextrins Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
as a carrier.

Protocol C: Cyclodextrin Formulation

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water.
    
  • Dissolve your compound in DMSO (e.g., 10 mM).[2][3][4]

  • Dilute the DMSO stock 1:20 into the Cyclodextrin solution.

    • Result: 500

      
      M compound in 5% DMSO / 19% Cyclodextrin.
      
  • Add this mix to your cell culture media.[3]

    • Mechanism:[5][6][7] The hydrophobic indoline core sits inside the cyclodextrin donut, hiding it from water while keeping it soluble.

References & Grounding

  • Assay Guidance Manual (NCBI/NIH)

    • Relevance: The gold standard for assay development, specifically the chapters on compound solubility and interference.

    • Source:

  • Promiscuous Inhibition by Aggregates

    • Relevance: Explains the mechanism of false positives in kinase assays caused by hydrophobic compounds like indolinones.

    • Source:

  • Cyclodextrins in Drug Delivery

    • Relevance: Validates the use of HP-

      
      -CD for solubilizing hydrophobic drugs in cell assays without toxicity.
      
    • Source:

Sources

Validation & Comparative

Comparative Efficacy Profile: 2-Oxoindoline-5-carboxamide Scaffolds vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The 5-Carboxamide Shift

The oxindole (2-oxoindoline) scaffold has long been a "privileged structure" in medicinal chemistry, most notably anchoring the multi-targeted tyrosine kinase inhibitor Sunitinib (Sutent) . However, recent structure-activity relationship (SAR) campaigns have pivoted toward 2-Oxoindoline-5-carboxamide derivatives.

Unlike the lipophilic 5-fluoro or 5-H analogs found in earlier generations, the 5-carboxamide moiety introduces a critical hydrogen-bonding donor/acceptor motif. This modification steers selectivity away from broad Receptor Tyrosine Kinases (RTKs) and toward serine/threonine kinases—specifically within the RAF/MEK/ERK pathway and the IKK


/NF-

B
inflammatory cascade.

This guide objectively compares the efficacy of 5-carboxamide-substituted oxindoles against industry standards: Sunitinib (RTK standard), Trametinib (MEK standard), and TPCA-1 (IKK


 standard).

Mechanistic Profiling & Pathway Intervention

To understand the efficacy shift, one must visualize the signaling nodes. While Sunitinib hits the receptor level (VEGFR/PDGFR), this compound derivatives (such as the recently characterized 3-methylene analogs) penetrate downstream cytosolic kinases.

Signaling Pathway Diagram

The following diagram illustrates the differential inhibition points of the 5-carboxamide scaffold versus established inhibitors.

SignalingPathways RTK RTKs (VEGFR/PDGFR) RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation Transcription IKK IKK Complex (IKKβ) IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation/Release Inflammation Cytokine Release (Inflammation) NFkB->Inflammation Sunitinib Sunitinib (Standard Oxindole) Sunitinib->RTK Inhibits Trametinib Trametinib (MEK Standard) Trametinib->MEK OxoCarbox 2-Oxoindoline- 5-carboxamide OxoCarbox->RAF Primary Target OxoCarbox->IKK Secondary Target TPCA1 TPCA-1 TPCA1->IKK

Caption: Differential targeting of this compound (dual RAF/IKK action) vs. standard upstream (Sunitinib) or downstream (Trametinib) inhibitors.

Comparative Efficacy Data

The following data aggregates recent experimental findings, specifically focusing on the A549 human lung adenocarcinoma model (for proliferation) and IKK


 kinase assays  (for inflammation).
Table 1: Potency and Selectivity Profile
Compound ClassPrimary TargetA549 Cell IC

(

M)
IKK

IC

(nM)
Solubility (LogS)Mechanism Note
This compound RAF / IKK

3.0 - 5.5 45 - 200 -3.8 (Mod) Dual-pathway modulator; H-bond driven selectivity.
SunitinibVEGFR2 / PDGFR

2.5 - 6.0>10,000-4.2 (Low)Potent RTK blocker; poor efficacy on downstream mutations.
TrametinibMEK1/20.005 (5 nM)>10,000-4.5 (Low)Highly potent but prone to rapid resistance feedback loops.
TPCA-1IKK

N/A17.9-3.5 (Mod)Specific inflammatory blocker; low anti-proliferative mono-activity.

Key Insight: While Trametinib is significantly more potent (nanomolar range) against MEK, the This compound derivatives offer a "sweet spot" of dual inhibition. They inhibit proliferation (via RAF/MEK) and inflammation (via IKK


), which is crucial in inflammation-driven cancers (e.g., colitis-associated cancer or non-small cell lung cancer). Sunitinib, lacking the 5-carboxamide, fails to engage the IKK pocket effectively.

Experimental Validation Protocol

To verify the efficacy of a this compound derivative in your lab, use the following self-validating protocol. This workflow controls for the solubility issues common with oxindole scaffolds.

Protocol: Dual-Readout Viability & Kinase Suppression Assay

Objective: Determine IC


 in A549 cells while validating mechanism via Western Blot.
Reagents:
  • Compound: this compound derivative (dissolved in DMSO to 10 mM stock).

  • Controls: Sunitinib (Positive Control), DMSO (Vehicle).

  • Cells: A549 (ATCC CCL-185).

  • Detection: MTT Reagent (viability) and Phospho-ERK1/2 Antibody (mechanism).

Workflow:
  • Seeding (Day 0):

    • Seed A549 cells at

      
       cells/well in 96-well plates (for MTT) and 
      
      
      
      cells/well in 6-well plates (for Western).
    • Incubate 24h at 37°C, 5% CO

      
      .
      
  • Treatment (Day 1):

    • Prepare serial dilutions of the 5-carboxamide compound (0.1, 0.3, 1.0, 3.0, 10, 30

      
      M) in culture media.
      
    • Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity masking the drug effect.

    • Apply to cells.[1][2][3][4] Incubate for 48h (MTT) or 2h (Western Blot - rapid signaling check).

  • Readout A: Viability (MTT Assay):

    • Add MTT reagent (0.5 mg/mL final). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

    • Calculation: Plot dose-response curve using non-linear regression (GraphPad Prism).

    • Validation Criteria: Vehicle control OD must be >0.5. Sunitinib IC

      
       should fall within 2-6 
      
      
      
      M historical range.
  • Readout B: Mechanistic Confirmation (Western Blot):

    • Lyse cells from the 6-well plate (treated for 2h).

    • Blot for p-ERK1/2 (Thr202/Tyr204) vs. Total ERK .

    • Result Interpretation: If the 5-carboxamide mechanism holds, you must see a dose-dependent reduction in p-ERK levels without a change in Total ERK. If p-ERK is unchanged, the compound is likely acting via off-target cytotoxicity, not kinase inhibition.

References

  • Synthesis and anti-lung cancer activity of 3-methylene-2-oxoindoline-5-carboxamide derivatives. Source: ResearchGate / Medicinal Chemistry Research (2025). Context: Primary source for the IC

    
     data (3.0 
    
    
    
    M) and RAF/MEK/ERK pathway validation in A549 cells.
  • Discovery of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Source: National Institutes of Health (PMC). Context: Establishes the role of the oxindole scaffold in inflammatory pathways and lipid peroxidation inhibition.

  • IKK

    
     Inhibitors and NF-
    
    
    
    B Signaling.
    Source: MDPI (Cells). Context: Provides comparative data for standard IKK inhibitors (TPCA-1) and the structural requirements for IKK
    
    
    selectivity.
  • Structure-Activity Relationship of Sunitinib (Oxindole) Derivatives. Source: Journal of Medicinal Chemistry. Context: Baseline data for Sunitinib efficacy and structural contrast (5-fluoro vs. 5-carboxamide).

Sources

A Comparative Guide to the Synthetic Routes of 2-Oxoindoline-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Oxoindoline Scaffold

The 2-oxoindoline core is a privileged structure in drug discovery, forming the backbone of numerous biologically active compounds. Its rigid, planar geometry and hydrogen bonding capabilities allow for specific interactions with a variety of biological targets. The addition of a carboxamide group at the 5-position further enhances its potential for molecular recognition, making 2-Oxoindoline-5-carboxamide a valuable intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and other signaling pathway modulators. The choice of synthetic route to this key intermediate can significantly impact the efficiency, scalability, and overall cost-effectiveness of a drug development program.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for the preparation of this compound have been identified and will be critically evaluated:

  • Route 1: Direct Amidation of 2-Oxoindoline-5-carboxylic Acid. This is the most direct and convergent approach, leveraging the commercially available carboxylic acid precursor.

  • Route 2: Construction of the 2-Oxoindoline Ring from a Pre-functionalized Aromatic Precursor. This strategy involves the formation of the heterocyclic ring system from a starting material that already possesses a carboxamide or a precursor functional group at the para-position.

Route 1: Direct Amidation of 2-Oxoindoline-5-carboxylic Acid

This approach is predicated on the availability of 2-Oxoindoline-5-carboxylic acid, which can be sourced from various chemical suppliers[1]. The core of this strategy lies in the efficient formation of an amide bond, a fundamental transformation in organic chemistry.

Mechanistic Considerations

The direct amidation of a carboxylic acid with an amine is a thermodynamically favorable but kinetically slow process, requiring activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group into a better leaving group. Several classes of coupling agents are employed for this purpose, each with its own mechanism and practical considerations.

Common Amidation Strategies:

  • Carbodiimide-mediated coupling: Reagents like dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • Acyl Halide Formation: Conversion of the carboxylic acid to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride provides a highly electrophilic intermediate for reaction with ammonia or an ammonia equivalent.

  • Use of Boron-based Reagents: Boron-based reagents like B(OCH₂CF₃)₃ can act as effective catalysts for direct amidation by activating the carboxylic acid.[2]

  • Niobium Pentoxide as a Heterogeneous Catalyst: For a more sustainable approach, solid-supported catalysts like Nb₂O₅ can facilitate the direct amidation, offering the advantage of easier product purification.[3]

Experimental Protocol: Amidation using a Coupling Agent (Illustrative)

Step 1: Activation of 2-Oxoindoline-5-carboxylic Acid To a solution of 2-Oxoindoline-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is added a coupling agent (e.g., EDCI, 1.1 eq) and an activating agent (e.g., hydroxybenzotriazole (HOBt), 1.1 eq). The mixture is stirred at room temperature for 30-60 minutes to form the active ester intermediate.

Step 2: Amidation A solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide) is added to the reaction mixture. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification The reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford this compound.

Amidation_Workflow cluster_activation Step 1: Activation cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification start 2-Oxoindoline-5-carboxylic Acid coupling_reagent Coupling Agent (e.g., EDCI/HOBt) start->coupling_reagent DMF, RT active_ester Active Ester Intermediate coupling_reagent->active_ester ammonia Ammonia Source active_ester->ammonia product This compound ammonia->product RT workup Aqueous Work-up product->workup purification Recrystallization / Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of this compound via direct amidation.

Advantages and Disadvantages of Route 1
FeatureAdvantagesDisadvantages
Starting Material Commercially available precursor simplifies the initial steps.Cost and purity of the starting material can vary.
Convergence Highly convergent, leading to the final product in a single transformation from a key intermediate.
Reaction Conditions Generally mild conditions, compatible with a range of functional groups.Coupling agents can be expensive and generate stoichiometric byproducts that require removal.
Scalability Can be scalable, but byproduct removal may pose challenges on a larger scale.
Yield Typically provides good to excellent yields.

Route 2: Reductive Cyclization of a Substituted 2-Nitrophenylacetate Derivative

This route involves the construction of the 2-oxoindoline ring from an appropriately substituted aromatic precursor. A plausible approach starts with a 4-cyano-2-nitrophenylacetate or a similar derivative.

Mechanistic Pathway

The key transformation in this route is the reductive cyclization of a 2-nitro-substituted phenylacetic acid derivative. The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization by attacking the ester carbonyl to form the lactam ring of the 2-oxoindoline. The cyano group can then be hydrolyzed to the desired carboxamide.

Reductive_Cyclization_Pathway Start 4-Cyano-2-nitrophenylacetate Ester Derivative Reduction Reduction (e.g., Catalytic Hydrogenation) Start:f1->Reduction:f0 Intermediate 2-Amino-4-cyanophenylacetate Unstable Intermediate Reduction:f1->Intermediate:f0 Cyclization Intramolecular Cyclization Spontaneous or Acid/Base Catalyzed Intermediate:f1->Cyclization:f0 Oxoindoline_nitrile 5-Cyano-2-oxoindoline Cyclization:f1->Oxoindoline_nitrile:f0 Hydrolysis Nitrile Hydrolysis (e.g., Acid or Base Catalyzed) Oxoindoline_nitrile:f0->Hydrolysis:f0 Final_Product This compound Hydrolysis:f1->Final_Product:f0

Caption: Proposed pathway for the synthesis of this compound via reductive cyclization.

Experimental Protocol: Reductive Cyclization and Hydrolysis (Hypothetical)

Step 1: Synthesis of the 2-Nitrophenylacetate Precursor A suitable starting material, such as 4-chloro-3-nitrobenzonitrile, can be reacted with a malonate ester followed by hydrolysis and decarboxylation to yield the corresponding 2-nitrophenylacetate derivative.

Step 2: Reductive Cyclization The 2-nitrophenylacetate derivative is subjected to catalytic hydrogenation.[4][5][6] A common catalyst for this transformation is palladium on carbon (Pd/C) under a hydrogen atmosphere.[7] The reduction of the nitro group to an amine is followed by in-situ intramolecular cyclization to yield 5-cyano-2-oxoindoline.

Step 3: Nitrile Hydrolysis The resulting 5-cyano-2-oxoindoline is then hydrolyzed to the corresponding carboxamide. This can be achieved under acidic or basic conditions, with careful control of the reaction to avoid over-hydrolysis to the carboxylic acid.

Advantages and Disadvantages of Route 2
FeatureAdvantagesDisadvantages
Starting Material Potentially starts from simpler, less expensive starting materials.Requires a multi-step synthesis to prepare the key precursor.
Convergence Less convergent than Route 1.Multiple steps can lead to lower overall yields.
Reaction Conditions Catalytic hydrogenation is a clean and efficient reaction. Nitrile hydrolysis conditions need to be carefully controlled.The synthesis of the precursor may involve harsh reaction conditions.
Scalability Catalytic hydrogenations are generally highly scalable.The multi-step nature may introduce more complexities in scaling up.
Yield The overall yield will be dependent on the efficiency of each step.Potential for side reactions during the cyclization or hydrolysis steps.

Comparative Summary and Outlook

ParameterRoute 1: Direct AmidationRoute 2: Reductive Cyclization
Overall Strategy ConvergentLinear
Number of Steps 1 (from carboxylic acid)Multiple
Key Transformation Amide bond formationReductive cyclization, Nitrile hydrolysis
Starting Material Cost Potentially higherPotentially lower
Process Development SimplerMore complex
Scalability Good, with considerations for byproduct removalGood, with more unit operations
Waste Generation Stoichiometric waste from coupling agentsPotentially less waste if catalytic steps are efficient

For laboratory-scale synthesis and initial drug discovery efforts where speed and reliability are paramount, Route 1 (Direct Amidation) is the recommended approach. The commercial availability of 2-oxoindoline-5-carboxylic acid makes this a highly efficient and predictable route. The choice of amidation reagent can be tailored to the specific needs of the project, with modern coupling agents offering high yields and mild reaction conditions.

Route 2 (Reductive Cyclization) presents a viable alternative, particularly for large-scale manufacturing where the cost of starting materials is a significant factor. While the initial process development may be more involved, the potential for a more cost-effective synthesis from basic building blocks makes it an attractive option for commercial production. Further optimization of the multi-step sequence would be necessary to ensure high overall yields and process efficiency.

Ultimately, the optimal synthetic route will depend on the specific project requirements, including scale, timeline, cost constraints, and available expertise. This guide provides the foundational knowledge for making an informed decision in the synthesis of the valuable this compound intermediate.

References

  • Google Patents. (n.d.). WO2014162319A2 - Oxindole compounds, solvent-free synthesis and use thereof.
  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

  • Sabila, P. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(14), 7186-7193.
  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Ishii, H., et al. (2012). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Chemistry – An Asian Journal, 7(10), 2323-2331.
  • Kim, H., et al. (2021). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry, 17, 2396-2404.
  • Boulanger, B. (n.d.).
  • Google Patents. (n.d.). CN1177347A - Process for the preparation of 2-oxindole and N-hydroxy-2-oxindole.
  • Jones, W. H., Pines, S. H., & Sletzinger, M. (1973). The Selective Catalytic Hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214(1), 150-157.
  • Khan, I., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14937-14967.
  • Royal Society of Chemistry. (2023).
  • ResearchGate. (n.d.). Amidation of carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds.
  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]

  • MDPI. (2022). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Oxoindoline-5-Carboxamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking kinase inhibitors built on the 2-oxoindoline-5-carboxamide scaffold. We will use Sunitinib , a well-characterized multi-targeted tyrosine kinase inhibitor, as our primary example of this structural class. Its performance will be objectively compared against two other prominent multi-targeted kinase inhibitors, Pazopanib and Axitinib , which share overlapping therapeutic applications and target profiles.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices, ensuring that the described protocols serve as a self-validating system for rigorous scientific inquiry.

Introduction: The Landscape of Multi-Targeted Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy.[1] The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the basis of several successful inhibitors. These agents typically function by competing with ATP for binding to the kinase's catalytic site, thereby blocking downstream signaling pathways essential for tumor growth and angiogenesis.[2]

Sunitinib, Pazopanib, and Axitinib are all orally administered, multi-targeted tyrosine kinase inhibitors (TKIs) that have demonstrated significant clinical activity, particularly in the treatment of renal cell carcinoma (RCC) and other solid tumors.[3][4][5] Their primary mechanism involves the inhibition of key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor proliferation, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][6][7] This guide will dissect their comparative performance through a series of essential biochemical and cellular assays.

Section 1: Mechanism of Action and Core Target Profiles

Understanding the specific targets of a kinase inhibitor is the first step in a meaningful comparison. While often grouped as "VEGFR inhibitors," Sunitinib, Pazopanib, and Axitinib exhibit distinct inhibitory profiles and potencies against a range of kinases.

  • Sunitinib (SU11248): This inhibitor targets a broad spectrum of kinases, including VEGFRs, PDGFRs (α and β), c-KIT, Flt-3, and RET.[3][8][9] This multi-targeted approach allows it to simultaneously reduce tumor vascularization and trigger cancer cell apoptosis.[3][10]

  • Pazopanib (Votrient): Pazopanib is also a multi-target TKI, with potent activity against VEGFR-1, -2, and -3, PDGFR-α and -β, and c-KIT.[4][11][12] Its mechanism is centered on blocking tumor growth and inhibiting angiogenesis.[6][13]

  • Axitinib (Inlyta): Axitinib is a potent and highly selective second-generation inhibitor of VEGFR-1, -2, and -3.[5][14][15] While it also inhibits PDGFR and c-KIT, it is considerably more selective for the VEGFR family compared to Sunitinib and Pazopanib.[15][16]

These inhibitors primarily block the ATP-binding site of the kinase, preventing the phosphorylation and activation of downstream signaling proteins that are crucial for cancer cell proliferation and survival.[2][14]

cluster_membrane Cell Membrane cluster_inhibitors Inhibitors (Block ATP Binding Site) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS/MAPK Pathway VEGFR->RAS Phosphorylation Cascade PI3K PI3K/AKT Pathway VEGFR->PI3K Phosphorylation Cascade PDGFR PDGFR PDGFR->RAS PDGFR->PI3K cKIT c-KIT cKIT->RAS cKIT->PI3K Sunitinib Sunitinib Sunitinib->VEGFR Inhibition Sunitinib->PDGFR Inhibition Sunitinib->cKIT Inhibition Pazopanib Pazopanib Pazopanib->VEGFR Inhibition Pazopanib->PDGFR Inhibition Pazopanib->cKIT Inhibition Axitinib Axitinib Axitinib->VEGFR Inhibition Axitinib->PDGFR Inhibition Axitinib->cKIT Inhibition Proliferation Gene Transcription (Proliferation, Angiogenesis, Survival) RAS->Proliferation PI3K->Proliferation caption Figure 1: Simplified Signaling Pathway Inhibition

Figure 1: Simplified Signaling Pathway Inhibition

Section 2: Comparative Potency (IC50 Determination)

A critical metric for comparing kinase inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity.[17][18] A lower IC50 value denotes higher potency.

The table below summarizes publicly available IC50 data for our three compounds of interest against key targets. It is crucial to note that IC50 values can vary between experiments due to different assay conditions (e.g., ATP concentration).[19] Therefore, for direct comparison, these inhibitors should be tested side-by-side under identical conditions.

Target KinaseSunitinib (IC50, nM)Pazopanib (IC50, nM)Axitinib (IC50, nM)
VEGFR-1 -10[11][20][21]0.1[15] - 1.2[22]
VEGFR-2 80[23][24]30[11][20][21]0.2[22]
VEGFR-3 -47[11][20][21]0.1-0.3[15][22]
PDGFR-β 2[23][24]84[11][20][21]-
c-KIT -74[11][20][21]-
FLT3 250 (WT)[25]--
Experimental Protocol: IC50 Determination via Luminescence-Based Assay

This protocol describes a robust method for determining the IC50 of a test compound using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[26]

Causality Statement: We choose a luminescence-based assay for its high sensitivity, broad dynamic range, and resistance to interference from fluorescent compounds, which are common issues in drug discovery screens. Measuring ADP production is a near-universal method for assessing kinase activity, making it applicable across a wide range of kinases.[1]

start Start: Reagent Preparation prep_inhibitor 1. Prepare Inhibitor Serial Dilution (e.g., 12-point, 3-fold dilution in DMSO) start->prep_inhibitor prep_assay_plate 2. Dispense Inhibitor to 384-well Plate (Include 'No Inhibitor' and 'No Kinase' controls) prep_inhibitor->prep_assay_plate add_kinase 3. Add Kinase + Substrate Mix (To all wells except 'No Kinase' control) prep_assay_plate->add_kinase initiate_reaction 4. Initiate Reaction (Add ATP solution) add_kinase->initiate_reaction incubate_kinase 5. Incubate at 30°C (e.g., 60 minutes) initiate_reaction->incubate_kinase stop_reaction 6. Stop Kinase Reaction (Add ADP-Glo™ Reagent to deplete unused ATP) incubate_kinase->stop_reaction incubate_adp 7. Incubate at Room Temp (40 minutes) stop_reaction->incubate_adp develop_signal 8. Develop Luminescent Signal (Add Kinase Detection Reagent) incubate_adp->develop_signal incubate_detect 9. Incubate at Room Temp (30 minutes) develop_signal->incubate_detect read_plate 10. Read Luminescence (Using a plate reader) incubate_detect->read_plate analyze 11. Data Analysis (Normalize data, plot dose-response curve, fit to 4-parameter logistic model to find IC50) read_plate->analyze end End: IC50 Value Determined analyze->end caption Figure 2: IC50 Determination Workflow

Figure 2: IC50 Determination Workflow

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., Sunitinib) in 100% DMSO. A common scheme is a 12-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Plate Setup: Use a low-volume 384-well plate. Dispense a small volume (e.g., 25 nL) of the serially diluted inhibitor into the appropriate wells. Include positive control wells (kinase, no inhibitor) and negative control wells (no kinase) containing only DMSO.

  • Kinase/Substrate Reaction Mix: Prepare a master mix containing the reaction buffer, the target kinase (e.g., VEGFR-2), and its specific substrate peptide. Add this mix to all wells except the "no kinase" blanks.

  • Reaction Initiation: Add ATP to all wells to initiate the kinase reaction. The concentration of ATP should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 determination.[19]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • Reaction Termination: Add ADP-Glo™ Reagent, which contains a luciferase, to stop the kinase reaction by depleting the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Development: Add the Kinase Detection Reagent. This reagent contains luciferin and allows the newly synthesized ADP to be converted back to ATP, which is then used by the luciferase to generate a luminescent signal proportional to the amount of ADP formed.

  • Luminescence Reading: After a 30-minute incubation, measure the luminescence using a compatible plate reader.

  • Data Analysis:

    • Subtract the background ("no kinase" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the resulting sigmoidal curve using a four-parameter logistic equation to calculate the IC50 value.[27]

Section 3: Kinase Selectivity Profiling

While high potency against a target is desirable, selectivity is equally critical. A non-selective inhibitor can engage numerous off-target kinases, leading to unexpected biological effects and potential toxicity. Kinase selectivity profiling involves screening an inhibitor against a large panel of kinases (often representing the entire human kinome) to map its interaction profile.[28][29]

  • Axitinib is known for its high selectivity for VEGFRs over other kinases.[15][16]

  • Sunitinib and Pazopanib have broader selectivity profiles, which can be therapeutically advantageous for hitting multiple oncogenic pathways but may also contribute to a wider range of side effects.[3][4]

Self-Validation Insight: Profiling at a single, high concentration (e.g., 1 µM) can identify potential off-targets. Any significant "hits" from this initial screen should then be followed up with full IC50 determinations to confirm the potency of the off-target interaction. This two-tiered approach efficiently identifies and validates selectivity concerns.

Experimental Protocol: Kinase Selectivity Profiling

This protocol outlines a general workflow for single-dose kinase selectivity profiling using commercially available systems (e.g., Promega Kinase Selectivity Profiling Systems or Reaction Biology's services).[26][30]

Causality Statement: We use a broad, representative panel of kinases to gain a comprehensive understanding of the inhibitor's kinome-wide activity.[31] This is a critical step in preclinical development to anticipate potential off-target liabilities and to understand the full mechanism of action. The assay format is typically the same luminescence-based method used for IC50 determination, ensuring consistency in data generation.

start Start: Compound Preparation prep_compound 1. Prepare Test Inhibitor (at a fixed concentration, e.g., 1 µM) start->prep_compound setup_plates 2. Set up Assay Plates (Each well contains a different kinase from the panel) prep_compound->setup_plates add_compound 3. Add Test Inhibitor to all wells (Include 'No Inhibitor' controls for each kinase) setup_plates->add_compound initiate_reaction 4. Initiate Kinase Reactions (Add ATP/Substrate Mix) add_compound->initiate_reaction incubate_and_detect 5. Incubate and Detect Activity (Using ADP-Glo™ or similar method as per IC50 protocol) initiate_reaction->incubate_and_detect calculate_inhibition 6. Calculate Percent Inhibition (% Inhibition = [1 - (Signal_inhibitor / Signal_control)] * 100) incubate_and_detect->calculate_inhibition analyze_data 7. Analyze and Visualize Data (Generate a heatmap or kinome tree to display selectivity) calculate_inhibition->analyze_data follow_up 8. Follow-up Confirmation (Perform full IC50 curves for any significant off-target 'hits') analyze_data->follow_up end End: Selectivity Profile Established follow_up->end caption Figure 3: Kinase Selectivity Profiling Workflow

Figure 3: Kinase Selectivity Profiling Workflow

Step-by-Step Methodology:

  • Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its target IC50 (e.g., 1 µM) to maximize the chances of detecting weaker off-target interactions.

  • Assay Setup: Use pre-formatted assay plates where each well or set of wells is dedicated to a specific kinase from a large panel. These panels are commercially available and cover a broad range of the human kinome.

  • Reaction and Detection: The kinase reaction, termination, and signal detection steps are performed essentially as described in the IC50 determination protocol (Section 2). Each kinase is assayed in the presence of the test compound and in its absence (DMSO control).

  • Data Analysis:

    • For each kinase, calculate the percent activity remaining in the presence of the inhibitor relative to the DMSO control.

    • The results are often visualized as a "kinome tree" or a heatmap, where kinases showing high inhibition are flagged as potential off-targets.

  • Confirmation: Any kinases that are inhibited by more than a threshold amount (e.g., >75% inhibition) should be subjected to a full 12-point IC50 curve determination to confirm the finding and quantify the potency of the off-target effect.

Section 4: Cellular Activity and Functional Validation

Biochemical assays are essential but are performed in a simplified, artificial system. It is imperative to validate these findings in a cellular context to confirm that the inhibitor can engage its target and exert a functional effect in a more complex biological environment.[32] A common method is to measure the inhibition of phosphorylation of a kinase's direct downstream substrate.

Experimental Protocol: Western Blot for Phospho-Protein Levels

Causality Statement: A Western blot for a phosphorylated substrate provides direct evidence of target engagement and inhibition within a cell. For a VEGFR inhibitor, measuring the reduction in VEGF-stimulated phosphorylation of VEGFR-2 (p-VEGFR2) in endothelial cells (like HUVECs) is a gold-standard cellular assay. This confirms that the drug can penetrate the cell membrane, bind to its target, and block its signaling function.

Step-by-Step Methodology:

  • Cell Culture and Starvation: Culture an appropriate cell line (e.g., HUVECs for VEGFR-2) to ~80% confluency. Starve the cells in a low-serum medium for several hours to reduce basal kinase activity.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the kinase inhibitor (e.g., Sunitinib, Pazopanib, Axitinib) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (5-10 minutes) to induce robust phosphorylation of the target receptor. Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe one membrane with a primary antibody specific to the phosphorylated form of the target (e.g., anti-p-VEGFR2).

    • Probe a second, identical membrane with an antibody for the total amount of the target protein (e.g., anti-VEGFR2) to ensure that changes in the phospho-signal are not due to changes in total protein levels. An antibody for a housekeeping protein (e.g., GAPDH) should also be used as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands. Quantify the band intensities to determine the reduction in phosphorylation at each inhibitor concentration.

Conclusion: A Multi-Parametric Approach to Benchmarking

Benchmarking kinase inhibitors like 2-oxoindoline-5-carboxamides requires a multi-faceted approach. A single metric is insufficient to predict clinical success. Sunitinib, Pazopanib, and Axitinib, while all targeting angiogenesis pathways, display unique fingerprints of potency, selectivity, and mechanism of action.

FeatureSunitinibPazopanibAxitinib
Scaffold 2-Oxoindoline-Indazole Derivative[15]
Primary Targets VEGFRs, PDGFRs, c-KIT, FLT3[3]VEGFRs, PDGFRs, c-KIT[4]VEGFRs (1, 2, 3)[5][14]
Potency (VEGFR-2) Moderate (IC50 ~80 nM)[23][24]Moderate (IC50 ~30 nM)[11]High (IC50 ~0.2 nM)[22]
Selectivity Profile BroadBroadHighly Selective for VEGFRs[16]

Axitinib stands out for its high potency and selectivity for the VEGFR family, while Sunitinib and Pazopanib offer broader multi-targeted inhibition. The choice of inhibitor for a specific research or therapeutic application must be guided by a holistic evaluation of its biochemical potency, kinome-wide selectivity, and validated cellular activity. The experimental frameworks provided in this guide offer a robust and reliable pathway for generating such comparative data.

References

  • Sunitinib - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Pazopanib - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Axitinib - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • What is the mechanism of Axitinib? - Patsnap Synapse. (2024, July 17). Retrieved February 21, 2026, from [Link]

  • What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved February 21, 2026, from [Link]

  • Axitinib - Massive Bio. (2025, November 24). Retrieved February 21, 2026, from [Link]

  • VOTRIENT™ - Pazopanib. (n.d.). Retrieved February 21, 2026, from [Link]

  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC. (2013, October 29). Retrieved February 21, 2026, from [Link]

  • Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • Sunitinib (Sutent) Basics for GIST | GIST Support International. (n.d.). Retrieved February 21, 2026, from [Link]

  • Pazopanib: Indications, Adverse Effects, Contraindications and Dosage - Urology Textbook. (n.d.). Retrieved February 21, 2026, from [Link]

  • Clinical Profile of Sunitinib Maleate 25mg Capsules - GlobalRx. (n.d.). Retrieved February 21, 2026, from [Link]

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. (2010, January 15). Retrieved February 21, 2026, from [Link]

  • Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer. (2010, April 12). Retrieved February 21, 2026, from [Link]

  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • votrient - Novartis. (n.d.). Retrieved February 21, 2026, from [Link]

  • Votrient: Dosage & Side Effects | MIMS Hong Kong. (n.d.). Retrieved February 21, 2026, from [Link]

  • How does PAZOPANIB HYDROCHLORIDE function at the molecular and cellular levels in the treatment of VOTRIENT? | R Discovery. (n.d.). Retrieved February 21, 2026, from [Link]

  • Attachment 1: Product information for AusPAR Votrient Pazopanib HCl GlaxoSmithKline - Therapeutic Goods Administration (TGA). (2013, February 25). Retrieved February 21, 2026, from [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery - PubMed. (2024, December 23). Retrieved February 21, 2026, from [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved February 21, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved February 21, 2026, from [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - PMC - NIH. (n.d.). Retrieved February 21, 2026, from [Link]

  • Kinase Activity Assay | Creative Diagnostics. (n.d.). Retrieved February 21, 2026, from [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications. (2024, November 18). Retrieved February 21, 2026, from [Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION Pr VOTRIENT® Pazopanib tablets Tablets, 200 mg pazopanib (as pazopa. (2021, August 25). Retrieved February 21, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved February 21, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved February 21, 2026, from [Link]

  • Axitinib Inlyta Epar Public Assessment Report en | PDF | Pharmacology - Scribd. (2011, April 19). Retrieved February 21, 2026, from [Link]

  • Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery | bioRxiv. (2023, September 14). Retrieved February 21, 2026, from [Link]

  • product monograph. (2021, September 28). Retrieved February 21, 2026, from [Link]

  • IC50 Determination - edX. (n.d.). Retrieved February 21, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. (2021, August 12). Retrieved February 21, 2026, from [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - PubMed - NIH. (2024, December 9). Retrieved February 21, 2026, from [Link]

  • 202324Orig1s000 - accessdata.fda.gov. (2012, January 25). Retrieved February 21, 2026, from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 2-Oxoindoline-5-carboxamide

[1]

Introduction & Chemical Context

2-Oxoindoline-5-carboxamide (often referred to as 5-carbamoyloxindole) is a critical pharmaceutical intermediate, notably serving as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., Sunitinib).[1] Due to its role as a biologically active precursor, it must be handled with a higher degree of containment than standard organic reagents.

This guide provides a self-validating protocol for the disposal of this compound, moving beyond generic "chemical waste" labels to ensure compliance with EPA (RCRA) standards and Good Laboratory Practice (GLP).

Why "Down the Drain" is Never an Option

While many simple amides degrade, the indoline core presents specific environmental risks.

  • Nitrogen Load: High nitrogen content contributes to eutrophication in water systems.[1]

  • Pharmacophore Stability: The 2-oxoindoline motif is designed for biological stability, meaning it resists rapid biodegradation in municipal water treatment, posing risks to aquatic life.[1]

  • Regulatory Status: As a drug intermediate, it falls under strict "cradle-to-grave" management principles.[1]

Hazard Identification & Pre-Disposal Characterization[1][2][3]

Before initiating disposal, you must validate the waste stream. The following data points determine your segregation strategy.

PropertySpecificationOperational Implication
Hazard Class Irritant (Warning)Requires double-bagging for solids to prevent dust inhalation.[1]
GHS Codes H302, H315, H319, H335H302 (Harmful if swallowed) dictates that all contaminated PPE must be treated as hazardous waste, not regular trash.
Physical State Solid (Crystalline Powder)Primary waste stream is solid; liquid waste is usually solvent-contaminated.[1]
Solubility Low in water; Soluble in DMSO/DMFDo not attempt to dilute with water for disposal.[1] It will precipitate and clog lines.

Decision Logic: The Disposal Workflow

The following flowchart illustrates the decision-making process for segregating this compound waste. This logic prevents cross-contamination of waste streams, which is the #1 cause of disposal rejection by waste vendors.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Powder, contaminated gloves, paper)StateCheck->SolidWasteSolid/DebrisLiquidWasteLiquid Waste(Mother liquor, reaction solvent)StateCheck->LiquidWasteSolutionBaggingDouble Bag inYellow/Hazardous Waste Bags(6-mil Polyethylene)SolidWaste->BaggingLabelSolidLabel: 'Solid Hazardous Waste'Constituent: this compoundHazard: Irritant/ToxicBagging->LabelSolidStorageSatellite Accumulation Area(Secondary Containment)LabelSolid->StorageSolventCheckCheck Solvent TypeLiquidWaste->SolventCheckHaloStreamHalogenated Stream(DCM, Chloroform)SolventCheck->HaloStreamContains HalogensNonHaloStreamNon-Halogenated Stream(DMSO, DMF, Methanol)SolventCheck->NonHaloStreamNo HalogensContainerTransfer to HDPE Carboy(Leave 10% Headspace)HaloStream->ContainerNonHaloStream->ContainerContainer->StorageVendorHigh-Temperature Incineration(Approved Vendor)Storage->VendorWeekly Pickup

Figure 1: Decision tree for segregating this compound waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired reagents, weighing boats, contaminated gloves, and spill cleanup materials.

  • Container Selection: Use a wide-mouth HDPE jar or a dedicated hazardous waste bag (Yellow or Clear with "Hazardous" label, depending on institutional color codes).[1]

  • Segregation: Do not mix with sharps or biohazardous waste (unless the compound was used in cell culture).

  • Bagging:

    • Place the solid waste into a primary 6-mil polyethylene bag.

    • Seal with a zip tie or tape (gooseneck seal).[1]

    • Place the primary bag into a secondary bag to prevent exterior contamination.

  • Labeling:

    • Chemical Name: Must be written out fully: "this compound". Do not use abbreviations or chemical structures alone.

    • Hazards: Check "Toxic" and "Irritant".[1]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or dissolved stock solutions.

  • Solvent Compatibility Check:

    • If dissolved in DCM or Chloroform : Dispose in the Halogenated waste stream.

    • If dissolved in DMSO, DMF, Methanol, or Ethanol : Dispose in the Non-Halogenated organic waste stream.

  • pH Check: Ensure the solution pH is between 5 and 9. If the reaction involved strong acids/bases, neutralize strictly before adding to the organic waste carboy to prevent exothermic reactions in the drum.

  • Headspace: Never fill the waste carboy >90%. Thermal expansion of solvents like acetone or DCM can pressurize and rupture the container.

Emergency Spillage Procedures

In the event of a powder spill outside the fume hood, execute the following "Wet-Sweep" method to prevent aerosolization (H335 hazard).

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator.

  • Containment: Cover the spill with a paper towel dampened with water or an inert absorbent (Vermiculite). Do not dry sweep.[1]

  • Collection:

    • Using a scoop or dustpan, lift the damp powder/absorbent mixture.

    • Deposit into a wide-mouth hazardous waste jar.[1]

  • Decontamination:

    • Wipe the surface with a 10% soap/water solution.

    • Follow with a water rinse.[1][2][3][4]

    • Dispose of all wipes in the solid hazardous waste bag (Protocol A).

Regulatory Framework & Compliance

This protocol aligns with the following regulatory standards. Citing these ensures your lab's waste manifest is audit-proof.

  • EPA RCRA (Resource Conservation and Recovery Act): While this compound is not explicitly "P-listed" or "U-listed" (40 CFR 261.33), it is a Characteristic Waste if it exhibits toxicity.[1] However, as a drug intermediate, the industry standard is to treat it as Non-Specific Source Waste requiring thermal destruction.

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration .[1] This ensures the destruction of the indoline ring system, preventing environmental persistence.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link][1]

  • PubChem. (2023).[1] Compound Summary: this compound (Related Structure: Oxindole).[1] National Library of Medicine. [Link]

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxoindoline-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Oxoindoline-5-carboxamide

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